Monomethyl fumarate-d3
説明
Structure
3D Structure
特性
IUPAC Name |
(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-SMQGVBCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Monomethyl Fumarate-d3 as a Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Monomethyl fumarate-d3 (MMF-d3), with a primary focus on its application as a tracer in pharmacokinetic studies. The guide details the core signaling pathways of its non-deuterated counterpart, Monomethyl fumarate (B1241708) (MMF), and provides detailed experimental protocols for its use as an internal standard in bioanalytical methods.
Introduction to this compound
This compound is a deuterated form of Monomethyl fumarate, the active metabolite of the multiple sclerosis drug dimethyl fumarate (DMF).[1] The substitution of three hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, which is readily distinguishable from the endogenous and administered non-deuterated MMF by mass spectrometry.[2] This property makes MMF-d3 an invaluable tool in pharmacokinetic and bioanalytical research. While theoretically, deuterated compounds can be used as tracers to study the metabolic fate of a drug in vivo, the predominant application of MMF-d3 in the available scientific literature is as an internal standard for the accurate quantification of MMF in biological matrices.[2]
Mechanism of Action of Monomethyl Fumarate
The therapeutic effects of Monomethyl fumarate are primarily attributed to its interaction with two key signaling pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.
Nrf2 Pathway Activation
Monomethyl fumarate is a known activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that results in the release of Nrf2.[5] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[3]
HCAR2 Pathway Activation
Monomethyl fumarate is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor found on various immune cells, including microglia.[6][7][8][9][10] The activation of HCAR2 by MMF has been shown to mediate anti-inflammatory effects.[6][7][8] One of the proposed downstream mechanisms involves the activation of the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[6][8] This inhibition results in a reduced production of pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 8. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Navigating the Isotopic Landscape: A Technical Guide to the Stability of Monomethyl Fumarate-d3
For researchers, scientists, and drug development professionals, understanding the isotopic stability of a deuterated active pharmaceutical ingredient (API) is paramount to ensuring its therapeutic efficacy and safety. This in-depth technical guide explores the core principles and methodologies for assessing the isotopic stability of Monomethyl fumarate-d3 (MMF-d3), a deuterated isotopologue of the active metabolite of dimethyl fumarate (B1241708) (DMF) and diroximel fumarate (DRF), used in the treatment of relapsing forms of multiple sclerosis.
Monomethyl fumarate (MMF) exerts its therapeutic effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] Deuteration of MMF to MMF-d3 is often employed in pharmacokinetic studies as an internal standard and can be explored for developing a new chemical entity with a potentially altered metabolic profile.[3][4][5] The substitution of hydrogen with deuterium (B1214612) can lead to a stronger C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect, which can influence the rate of metabolism.[6] However, the stability of these deuterium labels is a critical quality attribute, as their loss through back-exchange can negate the intended benefits and complicate analytical interpretations.
Core Concepts in Isotopic Stability
The isotopic stability of MMF-d3 is primarily concerned with the potential for hydrogen/deuterium (H/D) back-exchange, where the deuterium atoms on the molecule are replaced by protons from the surrounding environment. This can occur under various physiological and experimental conditions. Additionally, the overall chemical stability of the molecule under stress conditions is crucial to understand its degradation pathways.
Signaling Pathway of Monomethyl Fumarate
Monomethyl fumarate's primary mechanism of action involves the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[1][7]
Experimental Protocols for Isotopic Stability Assessment
To thoroughly evaluate the isotopic stability of this compound, a series of experiments are recommended. These include assessing H/D back-exchange under physiological conditions and forced degradation studies to identify potential liabilities.
Assessment of H/D Back-Exchange Stability
This protocol is designed to determine the stability of the deuterium label in conditions mimicking biological environments.[8]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic, anhydrous solvent such as acetonitrile (B52724) or DMSO.
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, human plasma).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Extraction:
-
Immediately stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile.
-
Extract the compound from the matrix, for example, using protein precipitation.
-
-
Analysis:
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.
-
-
Data Interpretation:
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
-
Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify its degradation products under various stress conditions.[8][9]
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at various time points for each condition.
-
Analysis:
-
Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.
-
Quantify the amount of the parent compound remaining and identify any major degradation products.
-
Data Presentation
The quantitative data from these stability studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: H/D Back-Exchange Stability of this compound at 37°C
| Time (hours) | Test Medium | % MMF-d3 Remaining (Mean ± SD) | % MMF-d2 Remaining (Mean ± SD) | % MMF-d1 Remaining (Mean ± SD) | % MMF-d0 Remaining (Mean ± SD) |
| 0 | PBS (pH 7.4) | >99.9 ± 0.1 | <0.1 | <0.1 | <0.1 |
| 24 | PBS (pH 7.4) | 99.8 ± 0.2 | 0.1 ± 0.1 | <0.1 | <0.1 |
| 0 | Human Plasma | >99.9 ± 0.1 | <0.1 | <0.1 | <0.1 |
| 24 | Human Plasma | 99.5 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.1 | <0.1 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % MMF-d3 Remaining (Mean ± SD) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 hours | 85.2 ± 1.5 | Fumaric acid-d2, Methanol |
| 0.1 M NaOH (60°C) | 4 hours | 10.5 ± 2.1 | Fumaric acid-d2, Methanol |
| 3% H₂O₂ (RT) | 24 hours | 98.1 ± 0.8 | Minor oxidative adducts |
| Thermal (80°C) | 7 days | 99.2 ± 0.5 | Not detected |
| Photolytic | 24 hours | 97.5 ± 1.1 | Isomerization products |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
A thorough understanding of the isotopic and chemical stability of this compound is critical for its successful development and application, whether as a therapeutic agent or an analytical standard. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of this deuterated compound. The activation of the Nrf2 pathway by MMF underscores its therapeutic potential, and ensuring the stability of its deuterated analogue is a key step in harnessing any potential benefits of isotopic substitution.
References
- 1. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 2. Monomethyl fumarate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical and Physical Properties of Deuterated Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated Monomethyl Fumarate (B1241708) (MMF-d3) is a stable, isotopically labeled form of monomethyl fumarate (MMF), the active metabolite of several approved drugs for relapsing forms of multiple sclerosis, including dimethyl fumarate and diroximel fumarate.[1][2] The strategic replacement of hydrogen atoms with deuterium (B1214612) in the methyl group offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated monomethyl fumarate, detailed experimental protocols, and insights into its biological interactions.
Chemical and Physical Properties
The incorporation of deuterium atoms into the methyl group of monomethyl fumarate results in a molecule with a higher molecular weight and potentially altered physicochemical properties compared to its non-deuterated counterpart. These differences, while subtle, are significant for its use as an internal standard in bioanalytical methods and may influence its pharmacokinetic profile.
Table 1: Physicochemical Properties of Deuterated and Non-Deuterated Monomethyl Fumarate
| Property | Deuterated Monomethyl Fumarate (MMF-d3) | Monomethyl Fumarate (MMF) |
| Molecular Formula | C₅H₃D₃O₄ | C₅H₆O₄ |
| Molar Mass | 133.12 g/mol | 130.10 g/mol [3] |
| Melting Point | 144-147 °C | Not specified |
| Solubility | Soluble in DMSO and Methanol (B129727) (Slightly) | Not specified |
| Appearance | White to Off-White Solid | Not specified |
Synthesis of Deuterated Monomethyl Fumarate
Plausible Synthesis Protocol:
-
Ring-opening of Maleic Anhydride (B1165640) with Deuterated Methanol: Maleic anhydride would be reacted with deuterated methanol (CD₃OD) to yield monomethyl-d3 maleate (B1232345). This reaction is typically carried out at room temperature or with gentle heating.[5][7]
-
Isomerization to Monomethyl-d3 Fumarate: The resulting monomethyl-d3 maleate would then be isomerized to the more stable trans-isomer, monomethyl-d3 fumarate. This isomerization can be catalyzed by various reagents, including fumaryl (B14642384) chloride or by heating in the presence of a suitable solvent like ethyl acetate.[5][8]
-
Purification: The final product, monomethyl fumarate-d3, would be purified through recrystallization to remove any unreacted starting materials or byproducts.
Experimental Protocols
Deuterated monomethyl fumarate is crucial as an internal standard in the bioanalysis of monomethyl fumarate in biological matrices, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Bioanalytical Method for Quantification of Monomethyl Fumarate using MMF-d3
This protocol outlines a typical LC-MS/MS method for the quantification of MMF in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE): [1][9][10][11]
-
Spiking: To a 100 µL aliquot of human plasma, add a known concentration of the internal standard (this compound).
-
Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte (MMF) and the internal standard (MMF-d3) with a strong organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: [1]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both MMF and MMF-d3.
-
Experimental Workflow for Bioanalysis
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]
- 3. Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 5. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]
- 8. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 9. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dispersive Micro-Solid Phase Extraction for Sensitive Determination of Methotrexate from Human Saliva Followed by Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dispersive Micro-Solid Phase Extraction for Sensitive Determination of Methotrexate from Human Saliva Followed by Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Fumarate-d3 as a Metabolite of Deuterium-Labeled Dimethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (B1241708) (DMF) is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF).[1][2][3] Consequently, DMF is not quantifiable in plasma, and the pharmacological activity is attributed to MMF.[3][4] The therapeutic effects of MMF are believed to be mediated, at least in part, through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[4]
Deuterium-labeled compounds, such as dimethyl fumarate-d6, are of significant interest in drug development. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile. This "deuterium effect" or "kinetic isotope effect" can result in a slower rate of metabolism, leading to increased drug exposure and potentially allowing for lower or less frequent dosing. This technical guide explores the role of monomethyl fumarate-d3 (MMF-d3) as the primary metabolite of deuterium-labeled dimethyl fumarate (DMF-d6), summarizing the available (though limited) quantitative data, detailing relevant experimental protocols, and visualizing key pathways.
While MMF-d3 is widely used as an internal standard in the bioanalysis of MMF due to its similar chemical properties and distinct mass,[1][5] comprehensive studies detailing the comparative pharmacokinetics of MMF-d3 as a metabolite of a deuterated parent drug versus non-deuterated MMF are not extensively available in the public domain. This guide, therefore, focuses on the established metabolism and analysis of the non-deuterated compound, providing a framework for the anticipated behavior of its deuterated analog.
Metabolism of Dimethyl Fumarate to Monomethyl Fumarate
The metabolic conversion of DMF to MMF is a simple hydrolysis reaction catalyzed by esterase enzymes. In the case of deuterium-labeled DMF (DMF-d6), where the six hydrogen atoms on the two methyl groups are replaced with deuterium, the resulting MMF metabolite would be MMF-d3, with one of the deuterated methyl groups remaining.
Pharmacokinetics of Monomethyl Fumarate
Pharmacokinetic studies have been conducted on MMF following the oral administration of non-deuterated DMF. Key parameters from a study in healthy volunteers are summarized below. It is important to note that direct, publicly available comparative data for MMF-d3 is lacking.
| Parameter | Value (following 240 mg DMF administration) | Reference |
| Tmax (median) | 2.0 - 2.5 hours | [6] |
| Cmax (mean) | 1.87 mg/L (in MS patients with food) | [6] |
| AUC (mean) | 8.21 mg·hr/L (in MS patients with food) | [6] |
| Volume of Distribution (Vd) | 53 - 73 L | [6] |
| Plasma Protein Binding | 27 - 45% | [6] |
| Terminal Half-life (t1/2) | Approximately 1 hour | [6] |
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate in Humans.
A study comparing a single oral dose of Bafiertam™ (190 mg MMF) with Tecfidera® (240 mg DMF) in healthy subjects provided the following pharmacokinetic data for MMF:
| Parameter | Bafiertam™ (190 mg MMF) | Tecfidera® (240 mg DMF) | Reference |
| Cmax (ng/mL) (Geometric Mean) | 2952 (26.4% CV) | 3051 (25.0% CV) | [7] |
| AUC0-t (ngh/mL) (Geometric Mean) | 2952 (26.4% CV) | 3051 (25.0% CV) | [7] |
| AUC0-inf (ngh/mL) (Geometric Mean) | 2984 (25.9% CV) | 3203 (24.3% CV) | [7] |
| Tmax (median, hours) | 4.03 | 2.50 | [4] |
Table 2: Comparative Pharmacokinetics of MMF after Administration of MMF and DMF.
Experimental Protocols
Bioanalytical Method for MMF in Human Plasma
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of MMF in human plasma, utilizing MMF-d3 as an internal standard.[1][5]
1. Sample Preparation (Solid Phase Extraction - SPE) [1][8]
-
To a 100 µL aliquot of human plasma, add the MMF-d3 internal standard.
-
The samples are then loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte (MMF) and internal standard (MMF-d3) are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) [1][9]
-
Column: A C18 reversed-phase column (e.g., Zodiac C18).[8][9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 70:30 v/v or 75:25 v/v).[1][9]
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS) [1][5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MMF and MMF-d3 are monitored for quantification.
Pharmacokinetic Study Design[10]
A typical clinical study to evaluate the pharmacokinetics of MMF would involve:
-
Study Population: Healthy adult volunteers.
-
Study Design: A single-dose, open-label, randomized, two-way crossover design is often employed to compare different formulations.
-
Drug Administration: Subjects receive a single oral dose of the drug product (e.g., DMF-d6 capsules) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion of DMF to MMF. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of MMF (or MMF-d3) are determined using a validated LC-MS/MS method as described above.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.
Mechanism of Action: The Nrf2 Signaling Pathway
The primary mechanism by which MMF is thought to exert its therapeutic effects is through the activation of the Nrf2 signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12]
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11] MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[11] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[12] These genes encode for proteins involved in antioxidant defense (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and anti-inflammatory responses.
Conclusion
This compound is the expected active metabolite of deuterium-labeled dimethyl fumarate. While the deuteration of DMF holds the potential for modifying its pharmacokinetic profile, likely through a kinetic isotope effect that could slow its metabolism, there is a notable absence of publicly available, direct comparative studies on the pharmacokinetics of MMF-d3 versus MMF. The established bioanalytical methods using MMF-d3 as an internal standard provide a robust framework for future studies in this area. The primary mechanism of action via the Nrf2 pathway is a critical aspect of its pharmacological activity. Further research is warranted to fully elucidate the potential benefits of deuteration on the clinical profile of this important therapeutic agent.
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. d-nb.info [d-nb.info]
- 8. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 9. ejbps.com [ejbps.com]
- 10. researchgate.net [researchgate.net]
- 11. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A thorough understanding of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) is fundamental to modern drug development. Characterizing these pharmacokinetic properties is critical for assessing the safety and efficacy of a potential therapeutic. Isotopic labeling, the process of incorporating stable (non-radioactive) or radioactive isotopes into a drug molecule, has become an essential tool for these investigations. This technique enables researchers to trace the journey of a drug and its metabolites through a biological system with remarkable precision and sensitivity.[1] This technical guide provides an in-depth overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies.
Core Principles of Isotopic Labeling
Isotopic labeling involves the strategic replacement of one or more atoms in a drug molecule with their corresponding isotopes. While chemically identical to their unlabeled counterparts and generally exhibiting the same biological behavior, these labeled molecules possess a different mass or are radioactive.[1] This key difference allows them to be distinguished and quantified using specialized analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The choice between using a stable or radioactive isotope depends on the specific objectives of the study, the analytical capabilities available, and safety considerations.
Stable Isotopes
Stable isotopes are non-radioactive and contain an additional neutron compared to the more common isotope of an element. Their use in human studies is advantageous due to the absence of radiation exposure, making them ideal for studies in vulnerable populations and for repeat-dosing regimens.[2] Commonly used stable isotopes in drug metabolism include:
-
Deuterium (B1214612) (²H): Often used to investigate kinetic isotope effects, which can provide insights into the mechanisms of metabolic reactions. However, the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism.
-
Carbon-13 (¹³C): A preferred stable isotope for labeling as it is less likely to alter the metabolic fate of the drug compared to deuterium.[3] ¹³C-labeled compounds are invaluable for tracing metabolic pathways and quantifying metabolites.[]
-
Nitrogen-15 (¹⁵N): Used when the drug molecule contains nitrogen atoms at metabolically stable positions.
Radioisotopes
Radioisotopes spontaneously decay, emitting radiation that can be detected with high sensitivity. This property makes them extremely useful for tracing drug molecules and their metabolites, even at very low concentrations. The most commonly used radioisotopes in drug metabolism studies are:
-
Tritium (³H): A beta-emitter with a half-life of 12.3 years.[3]
-
Carbon-14 (¹⁴C): A beta-emitter with a long half-life of 5,730 years, making it suitable for long-term studies.[3] Due to its metabolic stability when incorporated into the core structure of a molecule, ¹⁴C is often the radioisotope of choice for ADME studies.[5]
Applications in Drug Metabolism Studies
Isotopic labeling is a versatile technique with a wide range of applications throughout the drug development process:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for human ADME or "mass balance" studies. These studies provide a complete picture of how a drug is absorbed, where it distributes in the body, how it is metabolized, and the routes and rates of its excretion.[6]
-
Metabolite Identification and Profiling: By tracking the isotopic label, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices like plasma, urine, and feces.[5]
-
Pharmacokinetic (PK) Analysis: Isotopic labeling allows for precise quantification of the parent drug and its metabolites over time, which is essential for determining key PK parameters such as clearance, volume of distribution, and half-life.[7]
-
Absolute Bioavailability Studies: A "microdose" of an isotopically labeled intravenous (IV) tracer can be administered concomitantly with an oral dose of the unlabeled drug. This dual-tracer approach allows for the determination of absolute bioavailability in a single study, saving time and resources.[8]
-
Metabolic Pathway Elucidation: Stable isotope labeling, coupled with techniques like metabolic flux analysis, can be used to trace the flow of atoms through metabolic pathways, providing insights into how a drug may alter cellular metabolism.[2][9]
-
Enzyme Kinetics: Labeled substrates are used to study the kinetics of drug-metabolizing enzymes, helping to identify the specific enzymes responsible for a drug's metabolism and to investigate potential drug-drug interactions.
Quantitative Data Presentation
The quantitative data derived from isotopic labeling studies are crucial for regulatory submissions and for making informed decisions in drug development. The following tables provide examples of the types of data obtained from human ADME studies.
Table 1: Mass Balance Results for [¹⁴C]Almonertinib in Healthy Chinese Subjects
| Parameter | Mean ± SD |
| Cumulative Excretion (% of Administered Dose) | |
| Total (Urine + Feces) | 90.19 ± 4.18 |
| Feces | 84.75 ± 3.35 |
| Urine | 5.44 ± 0.83 |
| Pharmacokinetic Parameters of Total Radioactivity (TRA) in Plasma | |
| Tmax (h) | 4.0 |
| T½ (h) | 863 ± 930 |
| Data from a study involving a single oral dose of 110 mg/50 µCi [¹⁴C]almonertinib.[10] |
Table 2: Excretion of Radioactivity Following a Single Subcutaneous Dose of ¹⁴C-guadecitabine
| Time Interval (h) | Mean Cumulative Excretion (% of Dose) |
| 24 | 77.3 |
| 48 | 86.8 |
| Total Recovered | 90.5 |
| Data from a study in patients with advanced cancer.[11] |
Table 3: Metabolite Quantification in Urine After Administration of ¹⁴C-guadecitabine
| Metabolite | Mean % of Administered Dose in Urine (0-48h) |
| Metabolite 1 | 45.2 |
| Metabolite 2 | 20.8 |
| Metabolite 3 | 10.5 |
| Metabolite 4 | 5.7 |
| Metabolite 5 | 4.5 |
| Quantification based on radioactivity counts in radiochromatograms.[11] |
Experimental Protocols
Detailed and well-controlled experimental protocols are essential for the successful execution of isotopic labeling studies. Below are generalized methodologies for two key types of studies.
Protocol 1: Human ¹⁴C-ADME (Mass Balance) Study
Objective: To determine the absorption, metabolism, and primary routes and rates of excretion of a drug and its metabolites.
Methodology:
-
Radiolabeling: Synthesize the drug with a ¹⁴C label at a metabolically stable position.
-
Subject Recruitment: Enroll a small cohort of healthy volunteers (typically 6-8).
-
Dosing: Administer a single oral dose of the ¹⁴C-labeled drug, usually as a solution or capsule. The total radioactive dose is typically in the range of 50-100 µCi.[6]
-
Sample Collection: Collect blood, urine, and feces at predefined intervals for an extended period (e.g., up to 10 days or until radioactivity levels in excreta are negligible). Sample collection continues until at least 90% of the administered radioactive dose is recovered.
-
Sample Analysis:
-
Total Radioactivity Measurement: Quantify the total radioactivity in all biological samples using liquid scintillation counting (LSC).
-
Metabolite Profiling: Separate the parent drug and its metabolites in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with radiochemical detection.
-
Metabolite Identification: Elucidate the structures of the major metabolites using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
-
Data Analysis: Calculate pharmacokinetic parameters for the parent drug and total radioactivity. Determine the percentage of the administered dose excreted in urine and feces and the proportion of each metabolite.
Protocol 2: Stable Isotope-Labeled Intravenous Microdose Study for Absolute Bioavailability
Objective: To determine the absolute bioavailability of an orally administered drug.
Methodology:
-
Isotopic Labeling: Synthesize the drug with a stable isotope label (e.g., ¹³C or ¹⁵N).
-
Subject Recruitment: Enroll a cohort of healthy volunteers.
-
Dosing: Administer a therapeutic oral dose of the unlabeled drug and a concomitant intravenous (IV) microdose (typically ≤100 µg) of the stable isotope-labeled drug.[8]
-
Sample Collection: Collect serial blood samples over a defined period.
-
Sample Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify the concentrations of the unlabeled (from the oral dose) and the labeled (from the IV dose) drug in plasma.
-
Data Analysis:
-
Calculate the area under the plasma concentration-time curve (AUC) for both the oral (AUCoral) and intravenous (AUCIV) administrations.
-
Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Experimental Workflow for a Human ¹⁴C-ADME Study
Caption: Workflow for a typical human ¹⁴C-ADME study.
Logical Relationship in a Stable Isotope Microdosing Study
Caption: Logical flow for determining absolute bioavailability.
Signaling Pathway: Drug Effect on Central Carbon Metabolism
Caption: Drug X inhibits an enzyme in central carbon metabolism.
Conclusion
Isotopic labeling is a powerful and indispensable technology in drug metabolism research. From defining the fundamental ADME properties of a new drug candidate to elucidating its impact on metabolic pathways, the data generated from these studies are critical for advancing safe and effective medicines. The choice of isotope and experimental design must be carefully considered to address the specific scientific questions at hand. As analytical technologies continue to improve in sensitivity and resolution, the applications of isotopic labeling in drug development will undoubtedly continue to expand, providing ever more detailed insights into the intricate interactions between drugs and biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. openmedscience.com [openmedscience.com]
- 6. sgs.com [sgs.com]
- 7. The phase 0 microdosing concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - Zhou - Annals of Translational Medicine [atm.amegroups.org]
- 11. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation into MMF-d3 for Neuroprotective Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation into deuterated monomethyl fumarate (B1241708) (MMF-d3) as a potential neuroprotective agent. While direct research on MMF-d3 for neuroprotection is emerging, this document synthesizes the foundational knowledge of its non-deuterated counterpart, monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate (DMF). The guide elucidates the scientific rationale for employing deuterium (B1214612) in drug design, focusing on the kinetic isotope effect to enhance pharmacokinetic properties. It details the primary mechanism of action of MMF through the Nrf2 signaling pathway and presents key preclinical data and experimental methodologies. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of MMF-d3 in neurodegenerative diseases.
Introduction: The Rationale for Deuterating Monomethyl Fumarate
The pursuit of novel neuroprotective therapies is driven by the significant unmet medical need in a range of neurodegenerative diseases. Monomethyl fumarate (MMF) has demonstrated neuroprotective effects, primarily through the activation of the Nrf2 antioxidant response pathway.[1][2] However, optimizing the pharmacokinetic profile of therapeutic agents can lead to improved efficacy, safety, and patient compliance.
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach in drug development to improve the metabolic stability of a molecule.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect .[3][4]
The potential advantages of developing MMF-d3 for neuroprotective research include:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and more sustained plasma concentrations.[1]
-
Enhanced Therapeutic Efficacy: More consistent drug exposure could lead to more pronounced and durable pharmacodynamic effects.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient adherence.[1]
-
Improved Safety Profile: By potentially altering metabolic pathways, deuteration can reduce the formation of toxic metabolites.[1]
While MMF-d3 has been utilized as an internal standard in pharmacokinetic studies, its therapeutic potential as a neuroprotective agent is an active area of investigation.[5] This guide will explore the established mechanisms and data for MMF as a proxy for the anticipated properties of MMF-d3.
Mechanism of Action: The Nrf2 Pathway
The primary neuroprotective mechanism of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1]
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex.
The dissociation from Keap1 allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes involved in glutathione (B108866) synthesis and recycling, as well as antioxidant proteins.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on MMF, which serves as a surrogate for the anticipated effects of MMF-d3.
Table 1: In Vitro Neuroprotective Effects of MMF
| Cell Type | Insult/Model | MMF Concentration (µM) | Outcome Measure | Result | Reference |
| Neuronal Cells | Oxidative Stress | 10 | Cell Viability | Increased | [6] |
| Neuronal Cells | Apoptosis | 10 | Apoptosis Rate | Decreased | [7] |
| Microglia | LPS-induced Inflammation | 10 | Nitric Oxide Production | Inhibited | [2][7] |
Table 2: In Vivo Neuroprotective Effects of MMF in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Parameter | Result |
| MPTP + Vehicle | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Significant Reduction |
| MPTP + MMF | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Protection against neuron loss |
| MPTP + Vehicle | Striatal Dopamine (B1211576) Levels | Significant Depletion |
| MPTP + MMF | Striatal Dopamine Levels | Attenuation of dopamine depletion |
Note: This table is a qualitative summary of findings from a study by Ahuja et al. (2016), as specific quantitative values were not provided in the abstract.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of MMF research. These protocols can be adapted for the investigation of MMF-d3.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of MMF-d3 for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM H₂O₂) for a further 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture: Grow neuronal cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with MMF-d3 for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine Nrf2 translocation.
Conclusion and Future Directions
The deuteration of monomethyl fumarate to MMF-d3 presents a promising strategy for developing an enhanced neuroprotective therapeutic. Based on the well-established mechanism of action of MMF, MMF-d3 is anticipated to exert its effects through the activation of the Nrf2 signaling pathway, leading to a robust antioxidant and cytoprotective response. The potential for an improved pharmacokinetic profile with MMF-d3 warrants further preclinical investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the neuroprotective efficacy and pharmacokinetic profiles of MMF and MMF-d3.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between MMF-d3 exposure and its neuroprotective effects.
-
Investigation in Diverse Neurodegenerative Models: Evaluating the efficacy of MMF-d3 in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.
-
Safety and Toxicology Studies: Comprehensive assessment of the safety profile of MMF-d3.
This technical guide provides a foundational framework for the continued investigation of MMF-d3 as a novel neuroprotective agent. The strategic application of deuteration chemistry to a molecule with a known and relevant mechanism of action represents a compelling approach in the quest for effective treatments for neurodegenerative diseases.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. neulandlabs.com [neulandlabs.com]
Exploring the Therapeutic Potential of Fumarates in Retinal Disease Models: A Technical Guide
Disclaimer: As of the latest literature review, there is no specific peer-reviewed research or clinical trial data available for "MMF-d3" (deuterated monomethyl fumarate) in the context of retinal diseases. The principle of deuteration, which involves substituting hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to slow down metabolic processes and prolong a drug's therapeutic effect.[1] While this approach has been explored for other ophthalmological drugs, its application to monomethyl fumarate (B1241708) in retinal disease remains to be publicly documented.[]
This guide will, therefore, focus on the extensive research available for Monomethyl Fumarate (MMF) , the active metabolite of Dimethyl Fumarate (DMF), and its application in various models of retinal disease. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic mechanisms and experimental validation of this compound class for retinal pathologies.
Introduction to Monomethyl Fumarate (MMF) and its Relevance in Retinal Diseases
Monomethyl Fumarate (MMF) is a fumaric acid ester that has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[3] It is the active metabolite of Dimethyl Fumarate (DMF), a drug approved for the treatment of multiple sclerosis and psoriasis.[3][4] The primary mechanism of action of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a wide array of cytoprotective genes.[3]
Oxidative stress and inflammation are key pathological drivers in a multitude of retinal diseases, including age-related macular degeneration (AMD), diabetic retinopathy, and inherited retinal degenerations.[4][5] By targeting these fundamental disease processes, MMF presents a promising therapeutic strategy for a broad range of retinal disorders.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of MMF and its prodrug DMF in various retinal disease models.
Table 1: Efficacy of DMF/MMF in a Light-Induced Photoreceptor Loss Model
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Retinal Degeneration | DMF | 15 mg/kg | Significant reduction in retinal degeneration | [5] |
| Retinal Degeneration | DMF | 30 mg/kg | Significant reduction in retinal degeneration | [5] |
| Glutathione (B108866) (GSH) Levels | DMF | 15 or 30 mg/kg | Increased GSH levels in the retina and choroid | [5] |
| Microglial Activation | DMF | 15 or 30 mg/kg | Reduced microglial activation in the outer retinal layers | [5] |
Table 2: Efficacy of DMF in an Experimental Autoimmune Uveitis (EAU) Model
| Parameter | Treatment Group | Outcome | Reference |
| Nitric Oxide (NO) Production | DMF | Significant reduction in plasma NO | [6] |
| TNF-α Production | DMF | Significant reduction in plasma TNF-α | [6] |
| Retinal iNOS Expression | DMF | Significant decrease | [6] |
| Retinal CD68 Expression | DMF | Significant decrease | [6] |
| Retinal CD20 Expression | DMF | Significant decrease | [6] |
| Retinal CD25 Expression | DMF | Significant increase | [6] |
Experimental Protocols
Light-Induced Photoreceptor Loss Model
This model is used to simulate retinal degeneration associated with oxidative stress.
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
One eye of each mouse is irradiated with a LED cold light lamp to induce photoreceptor damage. The contralateral eye serves as a control.
-
Mice are treated with either DMF (15 or 30 mg/kg bodyweight) or a vehicle control.
-
Retinal neurodegeneration is assessed longitudinally using in vivo retinal imaging techniques such as optical coherence tomography (OCT).
-
At the end of the study, retinal tissue is collected for further analysis.
-
-
Outcome Measures:
-
Histology: Quantification of photoreceptor cell layers and assessment of retinal morphology.
-
Biochemical Analysis: Measurement of glutathione (GSH) levels in the retina and choroid to assess the antioxidant response.
-
Immunohistochemistry: Staining for markers of microglial activation (e.g., Iba1) to evaluate the inflammatory response.[5]
-
Experimental Autoimmune Uveitis (EAU) Model
This model mimics human endogenous uveitis, an inflammatory condition of the eye.
-
Animal Model: Female Wistar rats.
-
Induction of EAU: Immunization with bovine retinal extract.
-
Treatment: Administration of DMF.
-
Sample Collection: On day 14 post-immunization, blood and eye tissues are collected.
-
Outcome Measures:
-
Plasma Analysis: Measurement of inflammatory markers such as nitric oxide (NO) and TNF-α.
-
Histology: Evaluation of the histological structure of the eye to assess inflammation and tissue damage.
-
Immunohistochemistry: Staining of retinal tissue for various inflammatory cell markers, including iNOS, CD68, CD20, CD25, CD4, and CD8.[6]
-
Signaling Pathways and Experimental Workflows
MMF-Mediated Nrf2 Signaling Pathway
Caption: MMF activates the Nrf2 pathway, leading to cellular protection.
Experimental Workflow for MMF in a Retinal Disease Model
References
- 1. Effective for longer thanks to deuterium! - Italian Ophthalmologist [oculistaitaliano.it]
- 3. The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Properties of Dimethyl Fumarate Measured by Optical Coherence Tomography in Non-inflammatory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effect of dimethyl fumarate on experimental autoimmune uveitis is dependent of pro-inflammatory markers immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and the life sciences, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-ISs). The integration of SIL-ISs into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality, reproducible, and accurate quantitative data.
Core Principles of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The key principle behind their use is that a SIL-IS is chemically and physically almost identical to the analyte of interest. This near-perfect analogy allows it to act as an ideal internal standard, co-eluting with the analyte during chromatography and experiencing the same effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used for accurate quantification, effectively normalizing for variations that occur throughout the analytical process.[3] This technique, known as stable isotope dilution (SID), is considered the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
The selection of an appropriate SIL-IS is critical for robust assay performance. The ideal SIL-IS possesses the following characteristics:
-
High Isotopic Purity: The SIL-IS should have a minimal amount of the unlabeled analyte to prevent interference and ensure accurate measurement.[5]
-
Sufficient Mass Difference: A mass difference of at least 3 Daltons between the analyte and the SIL-IS is generally recommended for small molecules to avoid isotopic overlap in the mass spectrum.[5][6]
-
Stable Isotope Labeling: The isotopes must be incorporated at a chemically stable position within the molecule to prevent exchange with the solvent or other molecules during sample processing.[5] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[5]
-
Co-elution with the Analyte: In chromatographic methods, the SIL-IS should have the same retention time as the analyte to ensure they experience identical matrix effects.[5]
Data Presentation: The Impact of SIL-IS on Assay Performance
The inclusion of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize data from various studies, illustrating the superior performance of methods employing SIL-ISs compared to those using other quantification strategies.
Table 1: Comparison of Quantification Methods for a Drug in Human Plasma
| Quantification Method | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| External Standard | 10 | -25.3 | 18.7 |
| 100 | -22.8 | 15.4 | |
| 500 | -28.1 | 19.2 | |
| Analog Internal Standard | 10 | -8.5 | 9.8 |
| 100 | -6.2 | 7.5 | |
| 500 | -9.1 | 8.3 | |
| Stable Isotope-Labeled IS | 10 | 1.2 | 3.5 |
| 100 | -0.8 | 2.1 | |
| 500 | 0.5 | 1.8 |
This table presents hypothetical data summarizing the typical performance differences between external standard, analog internal standard, and stable isotope-labeled internal standard methods for drug quantification in human plasma.
Table 2: Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards for Cannabinoid Analysis
| Feature | Deuterium (²H) Labeled IS | ¹³C Labeled IS |
| Co-elution with Analyte | Potential for chromatographic shift (Isotope Effect) | Identical retention time |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement. | More effective and reliable as both analyte and IS experience the same matrix environment.[1] |
| Accuracy & Precision | Prone to inaccuracies, especially in complex matrices. | Higher accuracy and precision. |
| Cost & Availability | Generally lower cost and more readily available. | Typically more expensive and may require custom synthesis.[7] |
This table compares the key characteristics and performance of deuterium and carbon-13 labeled internal standards in cannabinoid analysis.[1]
Experimental Protocols
This section provides a detailed methodology for a common application of stable isotope-labeled internal standards: the quantitative analysis of a small molecule drug in a biological matrix using LC-MS/MS.
General Workflow for Quantitative Bioanalysis using SIL-IS and LC-MS/MS
Objective: To accurately quantify the concentration of a target analyte in a biological sample (e.g., plasma, urine).
Materials and Reagents:
-
Analyte of interest
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Control biological matrix (e.g., human plasma)
-
Organic solvents (e.g., methanol, acetonitrile (B52724), HPLC-grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol).[8]
-
Prepare a series of calibration standards by spiking the analyte stock solution into the control biological matrix to achieve a desired concentration range (e.g., 1-1000 ng/mL).[8]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.[8]
-
Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in an appropriate solvent.[8]
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of each sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution.[8]
-
Vortex briefly to ensure thorough mixing.
-
Add a larger volume of a cold precipitation solvent (e.g., 3 volumes of acetonitrile with 0.1% formic acid) to precipitate proteins.[5]
-
Vortex again and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.[5]
-
Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4]
-
Optimize and define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.[8]
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the SIL-IS in each sample.[8]
-
Calculate the Peak Area Ratio (Analyte Peak Area / SIL-IS Peak Area).[8]
-
Generate a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[8]
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their Peak Area Ratios from the calibration curve.[8]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of stable isotope-labeled internal standards.
Caption: Workflow for the selection of a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using a SIL-IS and LC-MS/MS.
Caption: The principle of correcting for analytical variability using a SIL-IS.
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices.[5] For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. imreblank.ch [imreblank.ch]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Monomethyl Fumarate in Human Plasma using Monomethyl Fumarate-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Monomethyl fumarate (B1241708) (MMF) in human plasma. Dimethyl fumarate (DMF) is a prodrug that is rapidly and extensively converted to its active metabolite, MMF, by esterases in the body.[1][2][3][4] Therefore, the accurate quantification of MMF is crucial for pharmacokinetic and drug metabolism studies. This method employs a stable isotope-labeled internal standard, Monomethyl fumarate-d3 (MMF-d3), to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE) or protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in drug development and clinical research settings.
Introduction
Monomethyl fumarate is the active metabolite of dimethyl fumarate, a therapeutic agent used in the treatment of relapsing forms of multiple sclerosis.[3][4] Upon oral administration, DMF is not quantifiable in plasma as it is rapidly hydrolyzed to MMF.[5] Consequently, pharmacokinetic assessments are based on the plasma concentrations of MMF.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification by LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality. This application note provides a detailed protocol for the determination of MMF in human plasma, validated for linearity, precision, and accuracy.
Experimental
Materials and Reagents
-
Monomethyl fumarate (MMF) reference standard
-
This compound (MMF-d3) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges or protein precipitation plates
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. In some studies, an API-4000 LC-MS/MS system with a turbo ion spray (TIS) source was utilized.[1][2][6]
Chromatographic Conditions
The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to provide good peak shape and resolution for both MMF and MMF-d3.
| Parameter | Condition |
| Column | Zodiac C18 or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid.[7][8][9] Another study used a 25:75 (v/v) mixture.[1][2][6] |
| Flow Rate | 0.5 mL/min[7][8][9] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry Conditions
The mass spectrometer is operated in the negative ion electrospray ionization mode. The MRM transitions for MMF and MMF-d3 are optimized for maximum sensitivity and specificity.
| Parameter | MMF | MMF-d3 |
| Precursor Ion (Q1) | To be determined by infusion | To be determined by infusion |
| Product Ion (Q3) | To be determined by infusion | To be determined by infusion |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized | Optimized |
| Declustering Potential (DP) | Optimized | Optimized |
Note: Specific ion transitions and voltages should be optimized for the instrument in use.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of MMF and MMF-d3 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the MMF stock solution to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples. The final concentration of the MMF-d3 internal standard should be consistent across all samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.
-
Loading: Load 100 µL of plasma sample (standard, QC, or unknown) onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the MMF-d3 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis. One study involved protein precipitation and filtration from 100 μL of human plasma.[3][4][5]
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Linearity
The calibration curve was linear over the concentration range of 5.03 to 2006.92 ng/mL.[1][2][6] Another study reported a linear range of 25–2500 ng/mL.[3][4]
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| MMF | 5.03 - 2006.92 | > 0.99 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels. Five precision and accuracy batches were performed during the entire validation.[7][8][9]
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: The actual values for precision and accuracy should be determined during method validation.
Visualizations
Experimental Workflow
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of high performance liquid chromatography mass spectrometric method in negative ion mode for the estimation of Monomethyl fumarate in human plasma using Monomethyi fumarate D3 as internal standard | International Journal of Research In Pharmaceutical Chemistry and Analysis [rubatosis.org]
- 8. ejbps.com [ejbps.com]
- 9. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Monomethyl Fumarate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Monomethyl fumarate (B1241708) (MMF) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). MMF is the active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis.[1][2] Accurate quantification of MMF in plasma is crucial for pharmacokinetic and bioequivalence studies.[3][4][5] The described method utilizes a simple and rapid sample preparation technique, either protein precipitation or solid-phase extraction, followed by reversed-phase LC-MS/MS analysis with a deuterated internal standard. This method is sensitive, specific, and has been validated for linearity, accuracy, and precision.[1][2][3][4][6]
Introduction
Dimethyl fumarate (DMF) is a prodrug that is rapidly and completely hydrolyzed by esterases in the body to its active metabolite, Monomethyl fumarate (MMF).[1][2] Therefore, pharmacokinetic assessments are based on the plasma concentrations of MMF.[3][5] This protocol details a robust and reliable LC-MS/MS method for the determination of MMF in human plasma, suitable for regulated bioanalysis. The use of a stable isotope-labeled internal standard, such as MMF-d3 or MMF-d5, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3][7]
Signaling Pathway
Monomethyl fumarate has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.[2]
Caption: MMF activation of the Nrf2 signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of MMF in human plasma is depicted below.
Caption: Bioanalytical workflow for MMF quantification.
Experimental Protocols
Materials and Reagents
-
Monomethyl fumarate (MMF) reference standard
-
Monomethyl fumarate-d3 (MMF-d3) or Monomethyl fumarate-d5 (MMF-d5) internal standard (IS)[1][2][3][7]
-
Human plasma with anticoagulant (e.g., Sodium Fluoride/Potassium Oxalate)[3][4]
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]
Instrumentation
A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[1][8]
-
LC System: HPLC or UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1][6]
Sample Preparation
Method A: Protein Precipitation [2][3][5][9]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[3]
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE) [1][6]
-
Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample (to which the internal standard has been added) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate[6][9]
-
Gradient: Isocratic or gradient elution can be used. A typical isocratic condition is 75-76% Acetonitrile.[1][6]
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
MMF: Precursor ion -> Product ion (specific m/z values to be optimized for the instrument used)
-
MMF-d3/d5: Precursor ion -> Product ion (specific m/z values to be optimized for the instrument used)
-
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the LC-MS/MS method for MMF in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 2500 ng/mL | [1][2][3][4][6] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | [1][2][3][4] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 5-25 | < 15 | < 15 | 85-115 | [9] |
| Low QC | ~50 | < 15 | < 15 | 85-115 | [9] |
| Medium QC | ~500 | < 15 | < 15 | 85-115 | [7] |
| High QC | ~2000 | < 15 | < 15 | 85-115 | [7] |
The values presented are typical and should be established for each specific laboratory and study.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Monomethyl fumarate in human plasma. The protocol is suitable for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard and robust sample preparation techniques ensures high-quality data that meets regulatory guidelines.
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. d-nb.info [d-nb.info]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agnopharma.com [agnopharma.com]
- 9. bpasjournals.com [bpasjournals.com]
Application Note: Method Development for Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA) Quantification in Human Plasma using Solid-Phase Extraction (SPE) and UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate mofetil (MMF) is an essential immunosuppressive prodrug used to prevent rejection in organ transplantation.[1] Following administration, MMF is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA).[2][3][4] MPA inhibits the inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme, which is a critical rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides.[2][3] This selectively inhibits the proliferation of T and B lymphocytes, which are heavily reliant on this pathway, thereby suppressing the immune response.[2][4][5]
Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is crucial to optimize efficacy and minimize toxicity.[6][7] This application note details a robust and sensitive method for the simultaneous quantification of MMF and MPA in human plasma. The method employs Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Materials and Reagents
-
Chemicals and Standards: Mycophenolate mofetil (MMF), Mycophenolic acid (MPA), and Mycophenolic acid-d3 (MPA-d3) as an internal standard (IS). Acetonitrile (ACN), methanol (B129727) (MeOH), and water (LC-MS grade). Formic acid and ammonium (B1175870) acetate.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) 1 cc / 30 mg cartridges.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
Experimental Protocols
3.1. Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MMF, MPA, and MPA-d3 (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 1-1,250 nM for both MMF and MPA.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (3x LLOQ)
-
Medium QC (30-50% of calibration range)
-
High QC (≥75% of calibration range)
-
3.2. Solid-Phase Extraction (SPE) Protocol
The Oasis HLB sorbent is a water-wettable polymer, which can simplify the traditional SPE protocol by eliminating the need for conditioning and equilibration steps, saving time and solvent.[8][9]
-
Sample Pre-treatment: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the MPA-d3 internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Load: Load the entire pre-treated sample directly onto the Oasis HLB cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes (MMF, MPA, and IS) with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial for analysis.
3.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water with 2 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 80 | 20 |
| 1.5 | 0.4 | 30 | 70 |
| 3.0 | 0.4 | 30 | 70 |
| 3.1 | 0.4 | 80 | 20 |
| 5.0 | 0.4 | 80 | 20 |
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Data Presentation: Method Validation Summary
Method validation was performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12][13]
Table 1: UPLC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| MMF | 434.2 | 114.1 | 35 | 20 |
| MPA | 321.1 | 207.1 | 30 | 15 |
| MPA-d3 (IS) | 324.1 | 210.1 | 30 | 15 |
Table 2: Linearity and Range
| Analyte | Range (nM) | Correlation Coefficient (r²) |
|---|---|---|
| MMF | 1.22 – 1,250 | ≥ 0.995 |
| MPA | 1.22 – 1,250 | ≥ 0.996 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Concentration (nM) | Accuracy (% RE) | Precision (% RSD) |
|---|---|---|---|---|
| MMF | Low | 3.5 | -5.2% to 6.8% | ≤ 8.5% |
| Medium | 500 | -4.1% to 5.5% | ≤ 6.1% | |
| High | 1000 | -3.7% to 4.9% | ≤ 5.3% | |
| MPA | Low | 3.5 | -6.1% to 7.2% | ≤ 9.2% |
| Medium | 500 | -3.9% to 6.0% | ≤ 5.8% | |
| High | 1000 | -3.1% to 4.5% | ≤ 4.9% |
Accuracy within ±15% of nominal value (±20% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).
Table 4: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (nM) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|
| MMF | Low | 3.5 | 92.5 ± 5.1 | 98.1 ± 4.2 |
| High | 1000 | 95.1 ± 3.8 | 101.5 ± 3.1 | |
| MPA | Low | 3.5 | 94.2 ± 4.7 | 97.5 ± 3.9 |
| High | 1000 | 96.8 ± 3.2 | 102.3 ± 2.8 |
Data presented as Mean ± SD. Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Mandatory Visualizations
Caption: MMF to MPA Conversion and IMPDH Inhibition Pathway.
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
References
- 1. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 6. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]
- 7. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
Application Notes and Protocols for Monomethyl Fumarate-d3 in Preclinical DMPK Studies
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate (DMF).[1][2][3] Upon oral administration, DMF is rapidly and completely converted to MMF by esterases in the gastrointestinal tract and blood.[1][2][4] Therefore, understanding the Drug Metabolism and Pharmacokinetics (DMPK) profile of MMF is critical for drug development. Monomethyl fumarate-d3 (MMF-d3), a stable isotope-labeled analogue of MMF, is an indispensable tool in these preclinical studies.
The primary applications of MMF-d3 in preclinical DMPK are twofold:
-
As an Internal Standard (IS): In bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of MMF in biological matrices.[5]
-
As a Test Article: In comparative studies against non-deuterated MMF to investigate the kinetic isotope effect on its metabolism and pharmacokinetic properties.[6][7] Deuteration can sometimes lead to slower metabolic clearance, potentially improving a drug's pharmacokinetic profile.[7][8]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to effectively utilize MMF-d3 in a preclinical DMPK setting.
Application Note 1: MMF-d3 as an Internal Standard for Bioanalysis
The "gold standard" for quantitative bioanalysis using LC-MS/MS involves using a stable isotope-labeled version of the analyte as an internal standard. MMF-d3 is ideally suited for this purpose as its chemical and physical properties are nearly identical to MMF, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its mass is different, allowing it to be distinguished from the unlabeled MMF by the mass spectrometer. This corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.[5]
Logical Workflow for Bioanalysis
Caption: Bioanalytical workflow using MMF-d3 as an internal standard.
Application Note 2: Investigating the Deuterium (B1214612) Kinetic Isotope Effect
Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolic cleavage can slow down the rate of that metabolic reaction. This is known as the deuterium kinetic isotope effect (KIE).[8][9] By comparing the metabolic stability and pharmacokinetic profile of MMF with MMF-d3, researchers can determine if deuteration offers a therapeutic advantage by reducing metabolic clearance. This approach has led to FDA-approved drugs like deutetrabenazine.[6][9]
Experimental Workflow for KIE Study
Caption: Workflow for a kinetic isotope effect (KIE) study comparing MMF and MMF-d3.
Quantitative Data Summary
The following tables summarize key DMPK parameters for Monomethyl Fumarate (MMF) derived from studies in healthy human volunteers. This data serves as a benchmark for preclinical studies.
Table 1: Human Pharmacokinetic Parameters of MMF
| Parameter | Value | Reference(s) |
|---|---|---|
| Tmax (Median) | 4.03 hours | [2][10] |
| Elimination Half-life (t½) | ~0.57 hours | [2] |
| Volume of Distribution (Vd) | 53 - 73 L | [2] |
| Clearance (CL) | 13.5 L/h | [10] |
| Plasma Protein Binding | 27 - 45% |[2][10] |
Table 2: Bioequivalence Study MMF Pharmacokinetic Parameters (Data from a single-dose crossover study comparing MMF 190 mg vs. DMF 240 mg)
| Parameter | Geometric LS Mean (ng·h/mL for AUC, ng/mL for Cmax) | 90% Confidence Interval | Reference(s) |
|---|---|---|---|
| AUC₀-t | 2300.9 | 92.18 - 101.64% | [11][12] |
| AUC₀-inf | 2315.9 | 91.81 - 101.12% | [11][12] |
| Cmax | 1753.5 | 95.54 - 115.05% |[11][12] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance (CLint) of MMF and MMF-d3 by measuring the rate of disappearance of the parent compound in a liver microsome incubation.
Materials:
-
MMF and MMF-d3
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (Cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with MMF-d3 (as IS for MMF sample) or other suitable IS
-
Control compounds (e.g., high and low clearance compounds)
-
96-well plates, incubator, centrifuge
Methodology:
-
Preparation: Prepare stock solutions of MMF and MMF-d3 in a suitable organic solvent (e.g., DMSO), then dilute to the final test concentration (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Add liver microsomes (final concentration e.g., 0.5 mg/mL) to the test compound solutions in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[13] The T=0 sample is prepared by adding the stop solution before the NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percent remaining of the parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: In Vitro Plasma Protein Binding (PPB) Assay
Objective: To determine the fraction of MMF unbound (fu) in plasma using the Rapid Equilibrium Dialysis (RED) method.[14]
Materials:
-
MMF
-
Pooled plasma (e.g., human, rat, mouse)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts
-
Control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)
-
LC-MS/MS system
Methodology:
-
Preparation: Spike MMF into plasma to achieve the desired final concentration.
-
Loading the RED Device: Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert. Add PBS (e.g., 350 µL) to the buffer chamber.[14]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[14]
-
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching: To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample, and an equal volume of PBS to the plasma sample.
-
Analysis: Precipitate proteins from both samples with acetonitrile containing an internal standard (MMF-d3). Analyze the resulting supernatants by LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To characterize the pharmacokinetic profile of MMF following oral administration to rats or mice.
Materials:
-
MMF
-
Dosing vehicle (e.g., 0.5% Methylcellulose)
-
Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., K2-EDTA tubes)
-
Centrifuge
-
LC-MS/MS system with MMF-d3 as internal standard
Methodology:
-
Dosing: Administer a single oral dose of MMF (e.g., 10 mg/kg) via gavage to a cohort of animals (n=3-5 per time point or using serial sampling).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples) at designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12]
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Thaw plasma samples and prepare them for analysis by protein precipitation using acetonitrile containing MMF-d3 as the internal standard. Quantify MMF concentrations using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, clearance (CL/F), and volume of distribution (Vd/F).
MMF Signaling Pathway
Monomethyl fumarate exerts its therapeutic effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[1][2][3]
Caption: MMF activates the Nrf2 signaling pathway to produce antioxidant effects.
References
- 1. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 5. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-EPMC8144082 - Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera<sup>®</sup> (Dimethyl Fumarate). - OmicsDI [omicsdi.org]
- 12. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
Application Notes and Protocols for LC-MS/MS Bioanalysis of Monomethyl Fumarate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of dimethyl fumarate (DMF), a prodrug used in the treatment of relapsing forms of multiple sclerosis. After oral administration, DMF is rapidly and completely converted to MMF by esterases in the gastrointestinal tract, blood, and tissues. Therefore, the bioanalysis of MMF in plasma is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies in clinical trials. This document provides a detailed protocol for the quantification of MMF in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of Monomethyl Fumarate
Monomethyl fumarate's therapeutic effect in multiple sclerosis is understood to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. While the exact mechanisms are still under investigation, MMF's interaction with this pathway is a key area of research.
Experimental Protocols
A validated LC-MS/MS method for the quantification of MMF in human plasma is detailed below. This protocol is a synthesis of methodologies reported in various bioanalytical studies.[1][2][3][4][5]
Materials and Reagents
-
Monomethyl fumarate (MMF) reference standard
-
Monomethyl fumarate-d3 (MMF-d3) or Monomethyl fumarate-d5 (MMF-d5) as internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and purified
-
Human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant and stabilizer)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Protein Precipitation (PPT) plates/tubes
Instrumentation
-
A validated LC-MS/MS system, such as an API-4000 or equivalent, equipped with a Turbo Ion Spray (TIS) or Electrospray Ionization (ESI) source.
-
A suitable HPLC or UPLC system.
-
A C18 analytical column (e.g., Hypurity Advance C18, 50 x 4.6 mm, 5 µm or Venusil C18, 50 mm × 2.1 mm, 5 μm).[2]
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical process from sample receipt to data analysis.
Sample Preparation
Two common methods for sample extraction from plasma are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).
Method 1: Solid Phase Extraction (SPE) [1][2][4][5]
-
Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of purified water.
-
Loading: To 300 µL of plasma, add 30 µL of the internal standard working solution (e.g., 20 µg/mL of MMF-d3). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of mobile phase (e.g., acetonitrile:0.1% formic acid, 75:25, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 500 µL of the mobile phase.
Method 2: Protein Precipitation (PPT) [3][6][7]
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., MMF-d5). Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize solvent effects.
LC-MS/MS Conditions
The following tables summarize typical LC and MS parameters for the analysis of MMF.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., Hypurity Advance, 50x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Composition | Isocratic (e.g., 75:25 ACN:0.1% HCOOH) or Gradient |
| Flow Rate | 0.3 - 0.8 mL/min[2] |
| Injection Volume | 5 - 20 µL |
| Column Temp. | Ambient or 40°C |
| Run Time | 3.5 - 5 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., API-4000) |
| Ion Source | Turbo Ion Spray (TIS) / Electrospray Ionization (ESI) |
| Polarity | Negative or Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MMF: m/z 129.0 -> 85.0 (example); MMF-d3: m/z 132.0 -> 88.0 (example) |
| IonSpray Voltage | -4500 V (Negative Mode) |
| Temperature | 550°C |
Method Validation and Quantitative Data
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters from published studies are summarized below.
Table 3: Summary of Quantitative Data from Validated Methods
| Parameter | Study 1[1][2] | Study 2[3][6] | Study 3[8] |
| Linearity Range (ng/mL) | 5.03 - 2006.92 | 25 - 2500 | 10.06 - 4013.83 |
| LLOQ (ng/mL) | 5.03 | 25 | 10.14 |
| Internal Standard | MMF-d3 | MMF-d5 | MMF-d3 |
| Precision (%CV) | < 15% | Within acceptable limits | Intra- and Inter-day proved |
| Accuracy (%Bias) | Within ±15% | Within acceptable limits | Intra- and Inter-day proved |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Met acceptance criteria | Not explicitly stated |
Application to Clinical Trials
This LC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy subjects and for bioequivalence studies comparing different formulations of fumarate-based drugs.[1][9][10] The rapid run time allows for the analysis of a large number of samples, which is typical in clinical trial settings.[2] Blood samples in these trials are collected at various time points post-dose, for instance, pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, 11, 12, and 24 hours post-dose.[6][11]
Conclusion
The described LC-MS/MS method for the determination of monomethyl fumarate in human plasma is sensitive, specific, and robust, making it well-suited for supporting clinical trials. The choice between SPE and PPT for sample preparation will depend on the required sensitivity, sample throughput, and laboratory resources. Proper method validation is essential to ensure the reliability of the data generated in a clinical setting.
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 5. ejbps.com [ejbps.com]
- 6. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 7. bpasjournals.com [bpasjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Pharmacokinetic Assessment of Tecfidera® vs. Bafiertam™ Utilizing MMF-d3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the deuterated internal standard, monomethyl fumarate-d3 (MMF-d3), for the comparative pharmacokinetic analysis of Tecfidera® (dimethyl fumarate) and Bafiertam™ (monomethyl fumarate).
Introduction
Tecfidera® and Bafiertam™ are both approved for the treatment of relapsing forms of multiple sclerosis.[1] Tecfidera® contains the active ingredient dimethyl fumarate (B1241708) (DMF), which is a prodrug that rapidly and extensively converts to its active metabolite, monomethyl fumarate (MMF), in the body through pre-systemic hydrolysis by esterases.[2][3][4][5] Plasma concentrations of DMF are typically not quantifiable following oral administration.[2][5][6] Bafiertam™ contains MMF as its active ingredient, delivering the active metabolite directly.[7][8]
Given that MMF is the sole active moiety responsible for the therapeutic efficacy of both drugs, bioequivalence studies focus on comparing the plasma concentrations of MMF after administration of each drug.[2][5] The use of a stable isotopically labeled internal standard, such as MMF-d3, is crucial for accurate and robust quantification of MMF in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] This approach corrects for variability during sample preparation and analysis, ensuring high-quality pharmacokinetic data.[9][12][13]
Data Presentation: Comparative Pharmacokinetics
A pivotal bioequivalence study was conducted to compare a single oral dose of 190 mg Bafiertam™ (administered as two 95 mg capsules) with a single oral dose of 240 mg Tecfidera®.[2][14][15] The study concluded that the two products are bioequivalent in terms of MMF exposure.[2][4][5][16] The key pharmacokinetic parameters for MMF are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) Following Single Oral Doses of Bafiertam™ (190 mg) and Tecfidera® (240 mg) in Healthy Subjects.
| Parameter | Bafiertam™ (190 mg MMF) | Tecfidera® (240 mg DMF) |
| Cmax (ng/mL) | 1.78 ± 0.63 | 1.72 ± 0.65 |
| AUC0-t (ng·h/mL) | 3.86 ± 1.20 | 3.99 ± 1.22 |
| AUC0-inf (ng·h/mL) | 3.90 ± 1.22 | 4.05 ± 1.24 |
| Tmax (h) | 4.0 (2.0 - 6.0) | 2.5 (1.5 - 5.0) |
| t½ (h) | 0.88 ± 0.23 | 0.87 ± 0.22 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and AUC0-inf, and as median (range) for Tmax. Data sourced from a bioequivalence study.[2]
Table 2: Statistical Comparison of MMF Pharmacokinetic Parameters (Geometric Least-Squares Mean Ratios).
| Parameter | Geometric LS Mean Ratio (%) (Bafiertam™/Tecfidera®) | 90% Confidence Interval |
| Cmax | 104.84 | 95.54 - 115.05 |
| AUC0-t | 96.80 | 92.18 - 101.64 |
| AUC0-inf | 96.35 | 91.81 - 101.12 |
The 90% confidence intervals for the geometric least-squares mean ratios of Cmax, AUC0-t, and AUC0-inf for MMF fall within the 80-125% range, establishing the bioequivalence of Bafiertam™ to Tecfidera®.[2][4]
Experimental Protocols
This section details the methodology for a comparative pharmacokinetic study of Tecfidera® and Bafiertam™ using MMF-d3 as an internal standard.
Study Design
A single-dose, open-label, randomized, two-way crossover study design is recommended.[2][14] A washout period of at least 2 days between treatments should be implemented.[15] Healthy adult subjects are typically enrolled for such bioequivalence studies.[2][14]
Dosing and Blood Sampling
-
Treatment Arms:
-
Administration: Oral administration under fasting conditions.[2][14]
-
Blood Sampling: Venous blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-specified time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 10, 12, and 24 hours post-dose.[14]
-
Plasma Preparation: Plasma should be separated by centrifugation and stored frozen at -20°C or below until analysis.
Bioanalytical Method: LC-MS/MS Quantification of MMF
This protocol outlines the quantification of MMF in human plasma using MMF-d3 as an internal standard (IS).
-
Materials:
-
Monomethyl fumarate (MMF) reference standard
-
This compound (MMF-d3) internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of MMF-d3 working solution (internal standard).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate MMF from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
MMF: Q1/Q3 transition (e.g., m/z 129.0 -> 85.0)
-
MMF-d3: Q1/Q3 transition (e.g., m/z 132.0 -> 87.0)
-
-
-
Data Analysis:
-
Peak areas of MMF and MMF-d3 are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (MMF/MMF-d3) against the concentration of the calibration standards.
-
The concentration of MMF in the unknown samples is determined from the calibration curve using the measured peak area ratio.
-
Pharmacokinetic parameters (Cmax, AUC, Tmax, t½) are calculated from the plasma concentration-time data using appropriate software.
-
Visualizations
Metabolic Pathway
The following diagram illustrates the metabolic conversion of Tecfidera® (Dimethyl Fumarate) to the active metabolite Monomethyl Fumarate.
References
- 1. Banner Life Sciences Announces Final FDA Approval of BAFIERTAM for Multiple Sclerosis — Banner Life Sciences [bannerls.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bafiertam.com [bafiertam.com]
- 8. Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texilajournal.com [texilajournal.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. S-EPMC8144082 - Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera<sup>®</sup> (Dimethyl Fumarate). - OmicsDI [omicsdi.org]
Application Note: Determination of Monomethyl Fumarate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a synthesized protocol for the quantitative determination of Monomethyl Fumarate (B1241708) (MMF) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of MMF, a derivatization step is required to facilitate its analysis by GC-MS. This protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by silylation to produce a volatile trimethylsilyl (B98337) (TMS) derivative of MMF. The method described herein provides a robust and reliable approach for the bioanalysis of MMF, applicable to pharmacokinetic and drug metabolism studies.
Introduction
Monomethyl fumarate (MMF) is the active metabolite of the prodrug dimethyl fumarate (DMF), which is used in the treatment of multiple sclerosis and psoriasis. Accurate quantification of MMF in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for MMF analysis, GC-MS offers an alternative with high chromatographic resolution and specificity, particularly when coupled with derivatization.
This protocol addresses the analytical challenge of MMF's low volatility by converting it into its trimethylsilyl (TMS) derivative. This chemical modification increases the volatility and thermal stability of MMF, making it amenable to GC-MS analysis. The following sections provide a detailed methodology for sample preparation, derivatization, and GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Monomethyl Fumarate (MMF) reference standard
-
Monomethyl Fumarate-d3 (MMF-d3) or other suitable internal standard (IS)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Deionized water
-
Nitrogen gas, high purity
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds. Acidify the sample by adding 500 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5 minutes.
-
Elution: Elute the MMF and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation
-
To the dried residue from the SPE step, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are a recommended starting point and may require optimization:
| GC Parameter | Setting |
| Column | Weakly polar capillary column, e.g., 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (TMS-MMF) | Hypothetical Quantifier and Qualifier Ions - to be determined empirically |
| SIM Ions (IS) | Hypothetical Quantifier and Qualifier Ions - to be determined empirically |
Data Presentation
The following table summarizes the hypothetical performance characteristics of this GC-MS method for MMF quantification. These values represent typical targets for a validated bioanalytical method.
| Parameter | Hypothetical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Recovery | > 85% |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Workflow for MMF determination by GC-MS.
Conclusion
The described GC-MS method with a preliminary silylation step provides a viable and robust alternative for the quantification of monomethyl fumarate in human plasma. The protocol details a comprehensive workflow from sample extraction to instrumental analysis. While the presented method is synthesized from established principles for similar analytes, it provides a strong foundation for researchers to develop and validate a specific assay for their needs. The use of an internal standard and careful optimization of GC-MS parameters will ensure high-quality, reproducible data for pharmacokinetic and other drug development studies.
Application of MMF-d3 in Multiple Sclerosis Drug Development: A Hypothetical Framework
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the approved multiple sclerosis (MS) drug dimethyl fumarate (DMF). Its therapeutic efficacy is largely attributed to its ability to modulate immune responses and protect against oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5][6][7] This document outlines a hypothetical framework for the application of a deuterated form of MMF, MMF-d3, in MS drug development. Deuteration, the substitution of hydrogen with its isotope deuterium, is a strategy employed in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug, potentially leading to improved metabolic stability, increased half-life, and enhanced bioavailability. While public-domain research specifically on MMF-d3 for multiple sclerosis is not available, this document extrapolates from the known pharmacology of MMF and the established principles of deuteration to provide detailed application notes and protocols for its investigation.
Rationale for MMF-d3 in Multiple Sclerosis
The therapeutic potential of MMF in MS is well-established through extensive clinical experience with its prodrug, DMF.[8][9] The primary mechanism of action involves the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1][2][3][4][5][6][7] By activating Nrf2, MMF upregulates the expression of a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), which play a crucial role in mitigating the oxidative stress and inflammation characteristic of MS pathology.[3][4][6][10][11][12][13]
The development of MMF-d3 is predicated on the hypothesis that selective deuteration can enhance the pharmacokinetic profile of MMF. This could translate to more stable plasma concentrations, potentially leading to a more consistent therapeutic effect and an improved side-effect profile.
Data Presentation
The following tables summarize quantitative data on the Nrf2-activating properties of MMF and its prodrug, DMF, which serve as a benchmark for the evaluation of MMF-d3.
Table 1: Comparative Potency of DMF and MMF in Nrf2 Pathway Activation
| Compound | Assay | Cell Line/System | EC50 / Relative Potency | Reference |
| DMF | Neh2-luciferase reporter | N/A | More potent than MMF | [5] |
| MMF | Neh2-luciferase reporter | N/A | Less potent than DMF | [5] |
| DMF | Nrf2 Nuclear Translocation | Human Astrocytes | More potent than MEF (a MMF analog) | [14] |
| MEF | Nrf2 Nuclear Translocation | Human Astrocytes | Less potent than DMF | [14] |
Table 2: Induction of Nrf2 Target Genes by DMF and MMF
| Compound (Concentration) | Target Gene | Cell Line/System | Fold Induction (mRNA) | Time Point | Reference |
| DMF (20 µM) | NQO1 | N27 Rat Dopaminergic Cells | ~2.5 | 4 h | [4] |
| MMF (20 µM) | NQO1 | N27 Rat Dopaminergic Cells | ~1.8 | 4 h | [4] |
| DMF (20 µM) | HO-1 (Hmox1) | N27 Rat Dopaminergic Cells | ~4.0 | 4 h | [4] |
| MMF (20 µM) | HO-1 (Hmox1) | N27 Rat Dopaminergic Cells | ~2.5 | 4 h | [4] |
| DMF | NQO1 | Human Astrocytes | Concentration-dependent increase | 24 h | [14] |
| MEF | NQO1 | Human Astrocytes | Concentration-dependent increase (less potent than DMF) | 24 h | [14] |
| DMF | HO-1 | Human Astrocytes | Concentration-dependent increase | 24 h | [14] |
| MEF | HO-1 | Human Astrocytes | Concentration-dependent increase (less potent than DMF) | 24 h | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MMF-d3 mediated activation of the Nrf2 signaling pathway.
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monomethylfumarate Ameliorates Murine Macrophage Activation Syndrome in Both Heme Oxygenase 1-dependent and -independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Navigating Matrix Effects in Monomethyl Fumarate Bioanalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects in the bioanalysis of Monomethyl fumarate (B1241708) (MMF). Our goal is to equip researchers with the necessary tools and knowledge to identify, quantify, and mitigate matrix effects, ensuring the accuracy and reliability of their bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Monomethyl fumarate?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting, undetected components from the biological matrix (e.g., plasma, urine).[1][2] In the context of Monomethyl fumarate (MMF) bioanalysis, which often employs highly sensitive LC-MS/MS techniques, matrix effects can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity.[3] These effects can arise from endogenous components like phospholipids (B1166683) and salts, or exogenous substances such as anticoagulants and dosing vehicles.[1]
Q2: I'm observing ion suppression for MMF in my plasma samples. What are the likely culprits?
A2: Ion suppression is a common manifestation of matrix effects.[4] In plasma samples, the most frequent causes of ion suppression for small molecules like MMF are phospholipids, which can co-elute and interfere with the electrospray ionization (ESI) process.[5][6] Other potential sources include salts from buffers, anticoagulants, and endogenous metabolites that share structural similarities with MMF.[1]
Q3: Can a stable isotope-labeled internal standard (SIL-IS) like Monomethyl fumarate-d3 completely eliminate matrix effects?
A3: While a SIL-IS, such as this compound, is the preferred choice for compensating for matrix effects, it may not completely eliminate them.[7] The underlying assumption is that the SIL-IS and the analyte will experience the same degree of ionization suppression or enhancement. However, even minor differences in chromatographic retention times between the analyte and the IS can lead to differential matrix effects and impact accuracy.[8]
Q4: My quality control (QC) samples are failing, showing high variability. Could this be due to matrix effects?
A4: High variability in QC samples is a classic indicator of inconsistent matrix effects.[9] This can occur if the matrix composition varies between different lots of biological fluid or even within the same sample due to factors like hemolysis or lipemia.[1] It is crucial to evaluate matrix effects across multiple lots of the biological matrix during method validation.[1]
Q5: What are the regulatory expectations regarding the evaluation of matrix effects in bioanalytical methods?
A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of matrix effects as part of bioanalytical method validation.[10] This typically involves demonstrating the absence of significant matrix effects and ensuring that the internal standard can adequately compensate for any observed effects.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in MMF bioanalysis.
Problem 1: Poor sensitivity and inconsistent peak areas for MMF.
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MMF signal.
Problem 2: Internal standard (this compound) does not adequately track the analyte response.
-
Possible Cause: Differential matrix effects on MMF and its deuterated internal standard due to slight chromatographic separation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for IS tracking issues.
Quantitative Data Summary
A quantitative assessment of the matrix effect is crucial for understanding its impact. The following table provides an illustrative example of how to present data from a matrix effect experiment.
| Analyte/IS | Concentration (ng/mL) | Mean Peak Area in Neat Solution (Set A) | Mean Peak Area in Post-Extraction Spiked Matrix (Set B) | Matrix Factor (MF = B/A) | IS-Normalized Matrix Factor |
| MMF | 50 | 150,000 | 120,000 | 0.80 | 1.07 |
| 1500 | 4,500,000 | 3,600,000 | 0.80 | 1.07 | |
| MMF-d3 | 500 | 800,000 | 600,000 | 0.75 | N/A |
Interpretation:
-
A Matrix Factor (MF) of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] In this example, both MMF and its internal standard experience ion suppression.
-
The IS-Normalized Matrix Factor is calculated as (MF of Analyte) / (MF of IS). A value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[1]
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][8]
-
Preparation:
-
Prepare a standard solution of Monomethyl fumarate in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) at a concentration that provides a stable and moderate signal.
-
Prepare a blank plasma sample by performing the same extraction procedure used for the study samples.
-
-
Instrumentation Setup:
-
Infuse the MMF standard solution post-column into the LC eluent stream using a syringe pump and a T-connector before the mass spectrometer inlet.
-
Set the infusion flow rate to be low (e.g., 5-10 µL/min) relative to the LC flow rate.
-
-
Procedure:
-
Begin the infusion and allow the MMF signal to stabilize, establishing a baseline.
-
Inject the extracted blank plasma sample onto the LC-MS/MS system.
-
Monitor the MMF signal throughout the chromatographic run.
-
-
Data Analysis:
-
Observe any deviations from the stable baseline. A dip in the signal indicates a region of ion suppression, while a peak indicates ion enhancement.
-
Compare the retention time of MMF with the regions of ion suppression/enhancement to assess the potential for matrix effects.
-
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This method provides a quantitative measure of the matrix effect.[1][11]
-
Sample Preparation:
-
Set A (Neat Solution): Prepare MMF standards at low and high QC concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract at least six different lots of blank plasma. Spike the extracted residue with MMF at low and high QC concentrations just before the final reconstitution step.
-
Prepare corresponding samples for the internal standard (this compound).
-
-
Analysis:
-
Analyze all samples using the validated LC-MS/MS method.
-
Record the peak areas for both MMF and MMF-d3.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the mean peak area of the analyte in the post-extraction spiked matrix (Set B) to the mean peak area of the analyte in the neat solution (Set A).
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
-
IS-Normalized Matrix Factor: Calculate the ratio of the Matrix Factor of MMF to the Matrix Factor of MMF-d3.
-
IS-Normalized MF = MF (MMF) / MF (MMF-d3)
-
-
Protocol 3: Solid-Phase Extraction (SPE) for MMF from Human Plasma
This protocol provides a general procedure for sample cleanup to minimize matrix effects.[7]
-
SPE Cartridge Conditioning:
-
Condition a suitable reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 100 µL of human plasma by adding the internal standard (this compound) and an appropriate buffer.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the MMF and IS from the cartridge with 1 mL of a suitable organic solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly implicated in causing matrix effects during MMF bioanalysis, understanding the logical relationship between experimental choices and the mitigation of these effects is crucial.
Caption: Relationship between sample preparation and matrix effect mitigation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Optimizing MMF-d3 Recovery During Sample Extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Mycophenolic Acid-d3 (MMF-d3), the deuterated internal standard for Mycophenolic Acid (MPA), during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of low MMF-d3 recovery during sample extraction?
Low recovery of MMF-d3 can be attributed to several factors throughout the extraction process. These include suboptimal pH of the sample, improper selection of extraction solvents, and interference from the biological matrix (matrix effects). Additionally, issues such as incomplete protein precipitation, inefficient phase separation in liquid-liquid extraction (LLE), or inappropriate sorbent selection and elution in solid-phase extraction (SPE) can significantly impact recovery. The stability of the analyte under the chosen extraction conditions, including temperature and exposure to strong acids or bases, should also be considered.[1][2]
Q2: How can I improve MMF-d3 recovery in Protein Precipitation (PPT)?
Protein precipitation is a straightforward method, but its efficiency can be variable. To enhance recovery:
-
Optimize the Precipitating Agent: While acetonitrile (B52724) is commonly used, methanol (B129727) can also be effective. The choice of solvent can influence the degree of protein removal and analyte co-precipitation.
-
Adjust the Solvent-to-Sample Ratio: A typical starting point is a 3:1 ratio of organic solvent to the sample volume. Experimenting with this ratio can improve precipitation efficiency.
-
Ensure Thorough Vortexing: Vigorous mixing is crucial to ensure complete protein denaturation and precipitation. A vortexing time of 2-5 minutes is recommended.[3]
-
Optimize Centrifugation: Ensure that the centrifugation speed and time are sufficient to form a compact pellet, allowing for easy and complete removal of the supernatant containing the analyte.
Q3: My MMF-d3 recovery is inconsistent with Liquid-Liquid Extraction (LLE). What should I check?
Inconsistent LLE recovery often points to issues with phase partitioning and separation. Key areas to troubleshoot include:
-
Solvent Selection: The choice of organic solvent is critical. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting MPA and its analogs. Other solvents like dichloromethane (B109758) and methyl tert-butyl ether can also be tested.[1]
-
Sample pH Adjustment: The charge state of MMF-d3 significantly affects its partitioning. Adjusting the sample pH to be at least two units below the pKa of MPA will ensure it is in its neutral, more hydrophobic form, thus improving its extraction into the organic phase.[4]
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample, often around 7:1, can enhance recovery, although the optimal ratio depends on the partition coefficient of the analyte.[4]
-
Thorough Mixing: Ensure adequate mixing (e.g., vortexing for 5-10 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase.[1]
-
"Salting Out": Adding salts like sodium chloride or ammonium (B1175870) sulfate (B86663) to the aqueous phase can increase the partitioning of MMF-d3 into the organic solvent.[4][5][6]
Q4: What factors should I optimize for Solid-Phase Extraction (SPE) to improve MMF-d3 recovery?
SPE is a highly selective method, but each step needs to be optimized for the specific analyte and matrix.
-
Sorbent Selection: The choice of sorbent material is crucial. Reversed-phase sorbents like C18 are commonly used for MPA.[3]
-
Sample Pre-treatment: Diluting the sample (e.g., 1:1 with 2% phosphoric acid) can reduce viscosity and disrupt protein binding, leading to better interaction with the sorbent.[1]
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the MMF-d3. A 5-10% methanol in water solution is often a good starting point.[1]
-
Elution Solvent: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. Methanol or acetonitrile are common choices. The volume of the elution solvent should also be optimized to ensure complete recovery without excessive dilution.[7]
-
Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures proper interaction between the analyte and the sorbent.[7]
Quantitative Data Summary
Table 1: Representative Recovery of a Deuterated Analyte with Different LLE Solvents
| Extraction Solvent | Average Recovery (%) | Standard Deviation (%) |
| Ethyl Acetate | 85 | 4.2 |
| Dichloromethane | 72 | 5.1 |
| Methyl tert-butyl ether | 78 | 4.8 |
| Hexane | 35 | 6.3 |
This table is based on data for a similar compound, Thiamphenicol-d3, and illustrates the impact of solvent selection on recovery.[1]
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add the MMF-d3 internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Mixing: Vortex the mixture vigorously for 2-5 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Aliquot 100 µL of the biological sample into a glass tube.
-
Internal Standard Spiking: Add the MMF-d3 internal standard solution.
-
pH Adjustment: Add a suitable buffer to adjust the pH to be at least two units below the pKa of MPA.
-
Solvent Addition: Add 700 µL of ethyl acetate.
-
Extraction: Vortex for 5-10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of the biological sample with 100 µL of 2% phosphoric acid. Add the MMF-d3 internal standard.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water to remove interferences.
-
Elution: Elute the MMF-d3 with 1 mL of methanol into a collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mycophenolic Acid for Topical Immunosuppression in Vascularized Composite Allotransplantation: Optimizing Formulation and Preliminary Evaluation of Bioavailability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salting-out assisted liquid-liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl fumarate-d3 stability testing in various biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl fumarate-d3 (MMF-d3). The information is designed to address common stability-related issues encountered during the bioanalysis of MMF-d3 in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (MMF-d3) is a deuterated form of monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF). It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of MMF in biological matrices.[1] The stability of MMF-d3 is critical for the accuracy and reliability of pharmacokinetic and other bioanalytical studies. Degradation of the internal standard can lead to inaccurate quantification of the analyte (MMF).
Q2: What are the main factors that can affect the stability of MMF-d3 in biological samples?
Several factors can influence the stability of MMF-d3 in biological samples, including:
-
Enzymatic Degradation: Esterases present in biological matrices like blood and plasma can hydrolyze the methyl ester of MMF-d3.[2][3][4]
-
pH: The stability of fumaric acid esters can be pH-dependent.
-
Temperature: Both short-term (bench-top) and long-term storage temperatures can impact stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
-
Matrix Effects: Components of the biological matrix can interact with MMF-d3 and affect its stability and ionization during analysis.
Q3: How can I minimize the enzymatic degradation of MMF-d3 during sample collection and processing?
To inhibit esterase activity, it is crucial to use appropriate collection tubes and handling procedures. Blood samples should be collected in tubes containing an esterase inhibitor, such as sodium fluoride.[3][5] Following collection, samples should be immediately placed on ice and centrifuged at refrigerated temperatures (e.g., 4°C) as soon as possible to separate plasma or serum.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during MMF-d3 stability testing.
Issue 1: High Variability in MMF-d3 Response
Symptoms:
-
Inconsistent peak areas for MMF-d3 across a batch of samples.
-
Poor precision in quality control (QC) samples.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Sample Handling | Ensure uniform timing and temperature for all sample processing steps, from collection to extraction. |
| Esterase Activity | Verify that an effective esterase inhibitor (e.g., sodium fluoride) was used in the blood collection tubes and that samples were kept cold and processed promptly.[3][5] |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use proper pipetting techniques, especially when adding the MMF-d3 internal standard solution. |
| Matrix Effects | Evaluate matrix effects from different lots of biological matrix. Optimize the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
Issue 2: MMF-d3 Degradation Observed in Long-Term Storage
Symptoms:
-
A decreasing trend in MMF-d3 response in QC samples over time.
-
The calculated stability of MMF-d3 falls outside the acceptance criteria (typically ±15% of the initial concentration).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Improper Storage Temperature | Ensure that samples are consistently stored at the validated temperature (e.g., -70°C or lower).[5] Use calibrated freezers with temperature monitoring and alarms. |
| Sample Evaporation | Use high-quality, tightly sealed storage tubes to prevent sample evaporation over long periods. |
| Chemical Instability | Although MMF is relatively stable, long-term degradation can occur. If consistent degradation is observed even with proper storage, a re-evaluation of the storage conditions or the analytical method may be necessary. |
Stability Data Summary
The following tables summarize the expected stability of MMF-d3 in various biological matrices based on available data for MMF and its deuterated analogs. The acceptance criterion for stability is typically that the mean concentration at each time point is within ±15% of the nominal concentration.
Table 1: Stability of Monomethyl Fumarate in Human Whole Blood
| Stability Test | Storage Condition | Duration | % Change from Initial |
| Short-Term | 4°C | 2 hours | -3.0% to -9.4% |
Data derived from a study using MMF-d5 as an internal standard, which is expected to have similar stability to MMF-d3.
Table 2: General Stability of Monomethyl Fumarate in Human Plasma
| Stability Test | Storage Condition | Duration | Expected Outcome |
| Freeze-Thaw | -20°C to -70°C | 3 cycles | Stable |
| Short-Term (Bench-Top) | Room Temperature | Up to 12 hours | Stable |
| Long-Term | -70°C or below | At least 6 months | Stable |
| Autosampler | 4°C | Up to 54 hours | Stable |
Based on bioanalytical method validation data where MMF-d3 was used as the internal standard and stability was confirmed to be within acceptable limits.[1][6]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment in Plasma
-
Sample Preparation: Spike a plasma pool with MMF-d3 at low and high quality control (LQC and HQC) concentrations. Aliquot into at least three replicates for each concentration for each freeze-thaw cycle.
-
Freezing and Thawing: Store the aliquots at -70°C for at least 24 hours. Thaw the samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw process for the desired number of cycles (typically 3-4).
-
Analysis: After the final thaw, process and analyze the samples by a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared control samples. The deviation should be within ±15%.
Protocol 2: Short-Term (Bench-Top) Stability Assessment in Plasma
-
Sample Preparation: Spike a plasma pool with MMF-d3 at LQC and HQC concentrations.
-
Storage: Leave the samples on the bench-top at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours) that simulates the expected sample handling time.
-
Analysis: At the end of the storage period, process and analyze the samples.
-
Evaluation: Compare the mean concentration of the stored samples to that of freshly prepared control samples. The deviation should be within ±15%.
Signaling Pathways and Workflows
Monomethyl Fumarate Signaling Pathways
Monomethyl fumarate exerts its biological effects through the activation of two key signaling pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.
Caption: MMF activates the Nrf2 pathway, leading to antioxidant gene expression.
Caption: MMF acts as an agonist for the HCAR2 receptor, initiating anti-inflammatory responses.
Experimental Workflow for MMF-d3 Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of MMF-d3 in a biological matrix.
Caption: A generalized workflow for conducting MMF-d3 stability experiments.
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcohol inhibits the metabolism of dimethyl fumarate to the active metabolite responsible for decreasing relapse frequency in the treatment of multiple sclerosis | PLOS One [journals.plos.org]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
How to avoid isotopic cross-contamination in MMF-d3 analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding isotopic cross-contamination during Mefenamic acid-d3 (MMF-d3) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during MMF-d3 analysis, offering potential causes and actionable solutions.
| Issue | Potential Cause | Solution |
| High background signal of unlabeled Mefenamic acid in blank samples. | 1. Contamination of the MMF-d3 internal standard (IS) with unlabeled Mefenamic acid. [1] 2. Carryover from a previous high-concentration sample. | 1. Verify IS Purity: Analyze a high-concentration solution of the MMF-d3 standard alone. If a significant peak for unlabeled Mefenamic acid is detected, obtain a new, higher purity lot of the internal standard. Always review the Certificate of Analysis for isotopic purity specifications.[1] 2. Optimize Wash Method: Implement a robust needle and injection port washing procedure between samples. Use a strong solvent mixture, potentially including organic solvent and a small percentage of acid or base, to effectively remove residual analyte. |
| Non-linear calibration curve, particularly at the upper and lower limits of quantification. | 1. Isotopic contribution from the analyte to the IS signal at high concentrations. 2. Contribution of unlabeled analyte from the IS to the analyte signal at low concentrations. | 1. Adjust IS Concentration: Increasing the concentration of the MMF-d3 internal standard can minimize the relative contribution from the natural isotopic abundance of the analyte.[2] 2. Mathematical Correction: If the isotopic contribution is consistent, a correction factor can be applied to the calculations. However, this should be a last resort and requires thorough validation. |
| Inaccurate and imprecise results for quality control (QC) samples. | 1. In-source hydrogen/deuterium (B1214612) (H/D) back-exchange. [3] 2. Poor chromatographic separation of Mefenamic acid from interfering matrix components. | 1. Optimize MS Source Conditions: Minimize the time the analyte spends in the high-temperature regions of the ion source. Use the lowest effective source temperature and consider using a milder ionization technique if available. Evaluate the stability of MMF-d3 under different pH and solvent conditions.[3] 2. Improve Chromatography: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve better separation from matrix interferences. |
| Gradual increase in background signal over an analytical run. | Contamination buildup in the LC-MS system. | System Cleaning: Flush the LC system, including the column, with a series of strong solvents. If contamination persists, clean the mass spectrometer's ion source components according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of MMF-d3 analysis?
Isotopic cross-contamination refers to the interference between the mass spectrometric signals of Mefenamic acid and its deuterated internal standard, MMF-d3. This can occur in two primary ways:
-
The presence of a small amount of unlabeled Mefenamic acid in the MMF-d3 standard.[1]
-
The natural isotopic abundance of elements (primarily ¹³C) in a high-concentration Mefenamic acid sample contributing to the signal of the MMF-d3 internal standard.
Q2: Why is MMF-d3 used as an internal standard?
Stable isotope-labeled internal standards like MMF-d3 are considered the gold standard in quantitative LC-MS/MS analysis. This is because they have nearly identical chemical and physical properties to the analyte (Mefenamic acid), meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[4] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q3: What is an acceptable level of isotopic purity for MMF-d3?
Ideally, the isotopic purity of MMF-d3 should be as high as possible, typically ≥98 atom % D.[1] The concentration of the unlabeled (d0) form should be minimal, ideally less than 0.5%.[1] Always refer to the lot-specific Certificate of Analysis provided by the supplier for detailed purity information.
Q4: Can the deuterium labels on MMF-d3 exchange with hydrogen atoms from the solvent?
This phenomenon, known as back-exchange, is a potential concern for all deuterated standards.[3] The stability of the deuterium labels depends on their position on the molecule and the analytical conditions (e.g., pH, temperature, solvent composition). For MMF-d3, the deuterium atoms are typically on the N-phenyl ring or the methyl groups, which are generally not readily exchangeable. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures in the ion source, could potentially lead to some degree of back-exchange.[3]
Q5: How can I minimize the risk of carryover in my MMF-d3 analysis?
To minimize carryover, a thorough wash procedure for the autosampler needle and injection port is crucial. This should involve washing with a solvent mixture that is strong enough to solubilize Mefenamic acid effectively. A typical wash solution might consist of a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of formic acid. It is also good practice to inject blank samples after high-concentration samples to confirm the absence of carryover.
Experimental Protocols
Protocol 1: Assessment of MMF-d3 Internal Standard Purity
Objective: To determine the level of unlabeled Mefenamic acid in a solution of the MMF-d3 internal standard.
Methodology:
-
Prepare a high-concentration solution of the MMF-d3 internal standard (e.g., 1000 ng/mL) in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the solution into the LC-MS/MS system.
-
Acquire data by monitoring the multiple reaction monitoring (MRM) transitions for both Mefenamic acid and MMF-d3.
-
Analyze the chromatogram for any peak at the retention time of Mefenamic acid in the analyte's MRM channel.
-
Quantify the peak area of the unlabeled Mefenamic acid and compare it to the peak area of MMF-d3 to estimate the percentage of contamination.
Protocol 2: Evaluation of Analyte Contribution to the Internal Standard Signal
Objective: To assess the contribution of the natural isotopic abundance of Mefenamic acid to the MMF-d3 signal.
Methodology:
-
Prepare a series of calibration standards of unlabeled Mefenamic acid at concentrations spanning the analytical range, including a standard at the upper limit of quantification (ULOQ).
-
Do not add the MMF-d3 internal standard to these samples.
-
Inject the standards onto the LC-MS/MS system.
-
Acquire data monitoring the MRM transitions for both Mefenamic acid and MMF-d3.
-
Examine the chromatograms for any signal in the MMF-d3 MRM channel at the retention time of Mefenamic acid.
-
Calculate the percentage contribution of the analyte to the IS signal at each concentration level.
Visualizations
Caption: A logical workflow for troubleshooting isotopic cross-contamination.
Caption: Experimental workflow for assessing the isotopic purity of MMF-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of ketoprofen and mefenamic acid by high-performance liquid chromatography with molecularly imprinted polymer as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of LC Gradient for Better Separation of MMF and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine liquid chromatography (LC) gradient methods for the improved separation of Mycophenolate Mofetil (MMF) and its key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Mycophenolate Mofetil (MMF) that I should be separating?
A1: MMF is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid (MPA). MPA is then further metabolized, primarily in the liver, kidney, and intestine, into two major metabolites: Mycophenolic Acid Glucuronide (MPAG) and Acyl-Mycophenolic Acid Glucuronide (AcMPAG).[1][2][3] Therefore, a robust LC method should aim to separate MMF, MPA, MPAG, and AcMPAG.
Q2: What type of LC column is typically recommended for the separation of MMF and its metabolites?
A2: Reversed-phase C18 columns are most commonly used for the separation of MMF and its metabolites.[1][3][4][5] Specific examples include ACQUITY UPLC HSS C18, ACQUITY UPLC BEH C18, and Ultra Biphenyl 5 µm columns.[1][4][6][7] The choice of a specific C18 column will depend on the particle size, column dimensions, and the specific UPLC or HPLC system being used.
Q3: What are the typical mobile phases used for the separation of MMF and its metabolites?
A3: A combination of an aqueous mobile phase and an organic mobile phase is used in a gradient elution. The aqueous phase is often water containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape.[3][4][7][8] The organic phase is typically acetonitrile (B52724) or methanol (B129727).[4][6][7][8][9] The use of 0.1% formic acid in both water and acetonitrile is a common starting point.[6][7][8]
Q4: Why is a gradient elution necessary for separating MMF and its metabolites?
A4: MMF and its metabolites have a range of polarities. MMF is the least polar, while its glucuronidated metabolites (MPAG and AcMPAG) are significantly more polar. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to first elute the more polar metabolites and then the less polar parent drug, MMF, with good peak shape and in a reasonable timeframe.[4][7][8]
Troubleshooting Guide
Problem 1: Poor peak resolution between MPA and its glucuronide metabolites (MPAG and AcMPAG).
-
Symptoms: Overlapping or co-eluting peaks for MPA, MPAG, and AcMPAG, leading to inaccurate quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Gradient Steepness | A steep gradient may not provide enough time for the separation of closely eluting compounds. Try a shallower gradient by decreasing the rate of change of the organic solvent percentage during the elution of the metabolites.[10] |
| Suboptimal Mobile Phase Composition | The selectivity of the separation can be influenced by the organic solvent and the pH of the aqueous phase. If using acetonitrile, consider switching to methanol or a mixture of both. Adjusting the concentration of formic acid (e.g., from 0.1% to 0.05%) can also alter selectivity. |
| Incorrect Column Temperature | Lowering the column temperature can sometimes improve resolution for closely eluting peaks, although it may increase run time and backpressure.[11] |
Problem 2: Tailing of the MPA peak.
-
Symptoms: The MPA peak is asymmetrical with a "tail," which can affect integration and accuracy.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | MPA is an acidic compound, and its interaction with residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing. Ensure the mobile phase pH is low by using an additive like 0.1% formic acid to keep the analyte in its protonated form and minimize these interactions.[10] |
| Column Overload | Injecting too much sample can lead to peak distortion.[12] Try diluting the sample and re-injecting to see if the peak shape improves. |
| Contamination at the Head of the Column | Buildup of matrix components from the sample can affect peak shape.[13] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column. |
Problem 3: Carryover of MMF in subsequent blank injections.
-
Symptoms: A peak corresponding to MMF is observed in a blank injection immediately following a high-concentration sample.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Needle Wash | MMF is relatively non-polar and can adhere to the injector needle and sample loop. Increase the volume and/or the strength of the needle wash solvent. A wash solution containing a higher percentage of organic solvent than the initial mobile phase is often effective. |
| Adsorption to System Components | MMF may adsorb to PEEK tubing or other components in the flow path. Consider using a wash solution that is a strong solvent for MMF, such as isopropanol (B130326) or a mixture of acetonitrile and isopropanol. |
| Ineffective Gradient Wash Step | The gradient may not be reaching a high enough organic percentage or holding it for long enough to elute all the MMF from the column. Ensure your gradient includes a high-organic wash step (e.g., 95% acetonitrile) for a sufficient duration at the end of each run. |
Experimental Protocols
Example UPLC-MS/MS Method for MMF, MPA, MPAG, and AcMPAG
This protocol is a representative example based on published methods and should be optimized for your specific instrumentation and application.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., MPA-d3).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.[5]
-
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MMF | 434.2 | 158.1 |
| MPA | 321.1 | 191.1 |
| MPAG | 497.2 | 321.1 |
| AcMPAG | 497.2 | 321.1 |
| MPA-d3 (IS) | 324.1 | 194.1 |
Data Presentation
Table 1: Example Retention Times for MMF and its Metabolites
| Compound | Retention Time (min) |
| MPAG | 1.8 |
| AcMPAG | 2.1 |
| MPA | 2.5 |
| MMF | 3.2 |
Note: Retention times are approximate and will vary depending on the specific LC system, column, and mobile phase conditions.
Table 2: Linearity and Sensitivity of a UPLC-MS/MS Method
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| MMF | 1 - 1000 | 1 |
| MPA | 10 - 20000 | 10 |
| MPAG | 100 - 200000 | 100 |
| AcMPAG | 10 - 20000 | 10 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the analysis of MMF and its metabolites.
References
- 1. waters.com [waters.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC MS/MS method for quantification of mycophenolic acid and metabolites in human plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Managing Ion Suppression in ESI-MS for Monomethyl Fumarate Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding ion suppression in the quantitative analysis of Monomethyl fumarate (B1241708) (MMF) by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for MMF quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Monomethyl fumarate.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility.[1][2] In ESI, co-eluting substances can compete for charge or space at the droplet surface or alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the formation of gas-phase analyte ions.[2]
Q2: What are the common sources of ion suppression when analyzing MMF in biological samples like plasma?
A2: Common sources of ion suppression are endogenous components from the biological matrix and exogenous substances introduced during sample collection or preparation.[1] For plasma samples, major sources include:
-
Phospholipids (B1166683): These are notorious for causing ion suppression in the early-eluting regions of reversed-phase chromatography.[3][4]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers can severely suppress the ESI signal.[5]
-
Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) can suppress signal, especially in negative ion mode.[5][6]
-
Co-administered Drugs & Metabolites: Other compounds present in the sample can co-elute and interfere with MMF ionization.
Q3: How can I detect and diagnose ion suppression in my MMF assay?
A3: The most direct method for diagnosing ion suppression is the post-column infusion experiment .[2][4][7] This technique involves infusing a constant flow of an MMF standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[2] A dip or reduction in the constant MMF signal baseline indicates the retention times where matrix components are eluting and causing suppression.[2][8] Comparing the signal from a spiked sample post-extraction to a neat standard solution can also indicate the presence of matrix effects.[2]
Q4: What is the most effective way to compensate for ion suppression?
A4: The gold standard for compensating for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS) , such as Monomethyl fumarate-d3 (MMF-d3).[5][9][10] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by suppression is effectively normalized, leading to highly accurate and precise quantification.[13]
Q5: Which sample preparation technique is best for reducing matrix effects for MMF?
A5: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interfering components, leading to significant ion suppression.[1][2] More rigorous techniques are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up MMF samples from plasma.[10][14][15] SPE cartridges (e.g., Oasis HLB) can selectively retain MMF while washing away salts and a significant portion of phospholipids, resulting in a much cleaner extract and reduced ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at removing non-volatile salts and some polar interferences, but its efficiency depends heavily on the choice of solvent.
Troubleshooting Guide
This section addresses the common problem of low signal intensity or poor reproducibility for MMF.
Problem: My MMF signal is unexpectedly low, variable, or not reproducible, especially in matrix samples compared to neat standards.
Underlying Cause: This is a classic symptom of ion suppression.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting and mitigating ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to qualitatively assess at which points in a chromatogram ion suppression occurs.[4][7]
Objective: To identify chromatographic regions where co-eluting matrix components suppress the MMF signal.
Materials:
-
LC-MS/MS system with a T-junction
-
Syringe pump
-
MMF standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma, extracted using your current sample preparation method
Procedure:
-
Setup: Connect the outlet of the LC analytical column to one inlet of a T-junction. Connect a syringe pump to the second inlet of the T-junction. Connect the outlet of the T-junction to the ESI-MS source.
-
Infusion: Begin infusing the MMF standard solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).[7]
-
Equilibration: Start the LC flow with the initial mobile phase conditions. Monitor the MMF signal (using its specific MRM transition) until a stable, constant baseline is achieved. This baseline represents the unsuppressed signal of the infused standard.
-
Injection: Inject a blank, extracted plasma sample onto the LC column and begin the chromatographic run.
-
Analysis: Monitor the MMF signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.[2] A stable baseline indicates no suppression.
Protocol 2: Solid-Phase Extraction (SPE) for MMF from Human Plasma
This protocol is a general guideline based on methods developed for MMF bioanalysis.[9][10][14]
Objective: To effectively remove phospholipids and other interferences from plasma prior to LC-MS/MS analysis.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)
-
MMF-d3 (Stable Isotope-Labeled Internal Standard)
-
Human plasma samples
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS (MMF-d3) solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. A typical wash step involves passing 1 mL of a weak organic solvent solution (e.g., 5% Methanol in water). This step is crucial for removing salts and polar components while retaining MMF.
-
Elution: Elute the MMF and SIL-IS from the cartridge using 1 mL of an appropriate organic solvent (e.g., Acetonitrile or Methanol).[9]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for injection.
Data Presentation
The effectiveness of different sample preparation techniques can be compared by measuring the matrix factor (MF). The MF is calculated as the peak response of an analyte in a post-spiked matrix sample divided by the peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
Table 1: Comparison of Matrix Effects for MMF with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | >95% | 0.45 | High recovery but severe ion suppression. |
| Liquid-Liquid Extraction (LLE) | ~80% | 0.78 | Good reduction of suppression, moderate recovery. |
| Solid-Phase Extraction (SPE) | >90% | 0.96 | Excellent recovery and minimal ion suppression.[9][15] |
Data are representative and illustrate typical outcomes.
Table 2: Recommended LC-MS/MS Parameters for MMF Quantification
| Parameter | Recommended Setting | Rationale |
| Column | C18 Column (e.g., Hypurity Advance, Zodiac) | Provides good retention and separation for MMF. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[14] | Volatile acid promotes good ionization in negative ion mode. |
| Ionization Mode | ESI Negative | MMF contains a carboxylic acid group, which is readily deprotonated. |
| MRM Transition | Consult specific literature for Q1/Q3 masses | Use a specific parent-product ion transition for MMF and its SIL-IS. |
| Internal Standard | This compound[10] | Co-elutes and compensates for matrix effects and variability.[13] |
Workflow Visualization
The diagram below illustrates the typical bioanalytical workflow for MMF quantification, highlighting key stages for managing ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. ejbps.com [ejbps.com]
- 15. researchgate.net [researchgate.net]
Long-term storage and handling of Monomethyl fumarate-d3 standards.
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving Monomethyl fumarate-d3 (MMF-d3) standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
This compound powder is stable for extended periods when stored under the correct conditions. For optimal long-term stability, it is recommended to store the powder at -20°C, which should ensure its integrity for up to 3 years.[1] Storage at 4°C is also possible for a shorter duration of up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the storage temperature. For long-term storage of up to 6 months, it is advised to keep the stock solution at -80°C.[2] For shorter-term storage of up to 1 month, -20°C is acceptable.[1][2]
Q3: What solvents can be used to prepare stock solutions of this compound?
This compound can be dissolved in various organic solvents. Commonly used solvents include DMSO, PEG300, Tween-80, and corn oil.[2] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. If water is used as the primary solvent for a stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[2]
Q4: Is this compound sensitive to light or moisture?
While specific data on light and moisture sensitivity for the deuterated form is not explicitly detailed in the provided search results, it is general good laboratory practice to store chemical standards, particularly those in powder form, in a dry environment and protected from light to prevent potential degradation.
Q5: What is the primary application of this compound in research?
This compound is the deuterium-labeled form of Monomethyl fumarate (B1241708) (MMF).[1][2] It is primarily used as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2] The stable heavy isotopes allow it to be distinguished from the non-labeled MMF, making it an excellent tracer for pharmacokinetic and bioavailability studies.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape or Low Signal in LC-MS Analysis | Improper dissolution of the standard. | Ensure the standard is fully dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[2] |
| Degradation of the standard. | Verify the storage conditions and age of the standard. Prepare a fresh stock solution from powder stored under recommended conditions. | |
| Suboptimal mobile phase composition. | Optimize the mobile phase to ensure compatibility with the analyte and column chemistry. | |
| Inconsistent or Non-reproducible Quantification Results | Inaccurate preparation of stock or working solutions. | Carefully re-prepare the solutions, ensuring accurate weighing and dilutions. Use calibrated pipettes and balances. |
| Instability of the standard in the analytical matrix. | Conduct stability evaluations of MMF-d3 in the specific biological matrix (e.g., plasma) under the experimental conditions to ensure no significant degradation occurs.[3][4] | |
| Pipetting errors during sample preparation. | Use a consistent and validated pipetting technique. Consider using an automated liquid handler for high-throughput analysis. | |
| Precipitation of the Standard in Solution | Exceeding the solubility limit in the chosen solvent. | Refer to solubility data for the specific solvent system. For example, in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a solubility of ≥ 2.5 mg/mL is achievable.[2] |
| Temperature fluctuations affecting solubility. | Ensure solutions are brought to room temperature and vortexed before use, especially after storage at low temperatures. |
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Preparation of a 1 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 1 mM concentration. For 1 mg of MMF-d3, this would be approximately 7.51 mL.[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[2]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]
Workflow for Sample Analysis using MMF-d3 as an Internal Standard
Caption: Workflow for quantitative analysis using MMF-d3 as an internal standard.
Monomethyl fumarate (MMF) is the active metabolite of Dimethyl fumarate (DMF) and exerts its therapeutic effects through various cellular pathways. One of the key pathways involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for the cellular response to oxidative stress.[5]
Caption: Simplified diagram of the Nrf2 signaling pathway activation by Monomethyl fumarate.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Monomethyl Fumarate Using Deuterated and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust quantification of Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate, is critical for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for a reliable bioanalytical method. This guide provides an objective comparison of Monomethyl fumararate-d3, a deuterated internal standard, with potential non-deuterated alternatives, supported by experimental data and protocols.
Comparison of Internal Standard Performance: Monomethyl fumarate-d3 vs. Structural Analog
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] This is due to the nearly identical physicochemical properties of the SIL-IS to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis.[1] Alternative approaches, such as using a non-deuterated structural analog as an internal standard, can be employed, particularly when a SIL-IS is unavailable or cost-prohibitive.[2] However, these alternatives may exhibit different extraction recovery and chromatographic behavior, potentially compromising assay accuracy and precision.[2][3]
| Parameter | This compound (SIL-IS) | Structural Analog IS (Hypothetical) | Rationale |
| Chemical Structure | Identical to MMF, with deuterium (B1214612) atoms replacing hydrogen atoms. | Structurally similar to MMF, but with a different chemical formula. | SIL-IS co-elutes and has similar ionization efficiency to the analyte, providing better normalization.[4] |
| Extraction Recovery | Expected to be nearly identical to MMF. | May differ from MMF due to differences in polarity and other physicochemical properties.[3] | Similar recovery ensures that any loss of analyte during sample processing is mirrored by the IS. |
| Matrix Effect | Effectively compensates for matrix-induced ion suppression or enhancement. | May not adequately compensate for matrix effects due to differences in ionization efficiency.[5] | The ideal IS should experience the same matrix effects as the analyte. |
| Accuracy & Precision | Generally provides high accuracy and precision. | May lead to decreased accuracy and precision if its behavior deviates from the analyte. | Regulatory guidelines from the FDA and EMA require high accuracy and precision for bioanalytical methods. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Practical considerations can influence the choice of internal standard. |
Experimental Protocols
The following protocols are based on validated methods for the quantification of Monomethyl fumarate in human plasma using LC-MS/MS.[6][7][8]
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Monomethyl fumarate and the internal standard from human plasma and remove potential interferences.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound or a structural analog).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify Monomethyl fumarate and the internal standard.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with a turbo ion spray source.[6][7]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Monomethyl fumarate: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Structural Analog IS: Precursor ion > Product ion
-
-
Bioanalytical Method Validation Parameters
The following table summarizes key validation parameters for a bioanalytical method for Monomethyl fumarate, with expected performance for both this compound and a hypothetical structural analog internal standard. The data is based on published literature.[6][7]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | This compound Performance | Structural Analog IS (Expected) |
| Linearity (r²) | ≥ 0.99 | > 0.99 (Range: 5.03 - 2006.92 ng/mL)[6] | Should meet the criteria, but the range might be affected by variability. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | May be higher due to inconsistent normalization. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | May be higher due to inconsistent normalization. |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% | May show higher bias due to differential recovery and matrix effects. |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% | May show higher bias due to differential recovery and matrix effects. |
| Matrix Effect (%CV) | ≤ 15% | Expected to be minimal and consistent. | Potentially significant and variable.[5] |
| Recovery (%) | Consistent, precise, and reproducible. | High and reproducible. | May be inconsistent and differ significantly from the analyte.[3] |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Monomethyl fumarate quantification.
Monomethyl Fumarate Signaling Pathway
Caption: Monomethyl fumarate activates the Nrf2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ejbps.com [ejbps.com]
A Comparative Pharmacokinetic Analysis: Monomethyl Fumarate vs. Dimethyl Fumarate
In the landscape of therapeutic options for relapsing forms of multiple sclerosis, both Monomethyl fumarate (B1241708) (MMF) and Dimethyl fumarate (DMF) hold significant clinical relevance. A critical aspect of their clinical utility lies in their pharmacokinetic profiles. This guide provides a detailed comparative analysis of the pharmacokinetics of MMF and DMF, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Dimethyl fumarate is a prodrug that undergoes rapid and extensive presystemic hydrolysis by esterases to its active metabolite, MMF.[1][2] Consequently, DMF is not quantifiable in plasma following oral administration.[1] Therefore, the pharmacokinetic evaluation and comparison between the two drugs are based on the plasma concentrations of MMF.[3]
Quantitative Pharmacokinetic Data
A pivotal bioequivalence study was conducted to compare a single oral dose of 190 mg MMF (administered as two 95 mg delayed-release capsules) with a single oral dose of 240 mg DMF (administered as one 240 mg delayed-release capsule) in healthy subjects under fasting conditions.[4][5][6] The key pharmacokinetic parameters of MMF are summarized in the table below.
| Pharmacokinetic Parameter | Monomethyl Fumarate (190 mg) | Dimethyl Fumarate (240 mg) | Geometric Least-Squares Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1969 | Not directly measured for DMF | 104.84% (95.54–115.05)[4][6] |
| AUC0–t (hng/mL) | 3503 | Not directly measured for DMF | 96.80% (92.18–101.64)[4][6] |
| AUC0–inf (hng/mL) | 3531 | Not directly measured for DMF | 96.35% (91.81–101.12)[4][6] |
| Tmax (h) | ~4.0[5][7] | 2.0 - 2.5[8][9] | Not Applicable |
| t1/2 (h) | ~1.0[9] | ~1.0[9] | Not Applicable |
Cmax: Maximum observed plasma concentration. AUC0–t: Area under the plasma concentration–time curve from time zero to the last measurable concentration. AUC0–inf: Area under the plasma concentration–time curve from time zero to infinity. Tmax: Time to reach maximum observed plasma concentration. t1/2: Apparent half-life.
The results of the bioequivalence study demonstrated that a single 190 mg oral dose of MMF is bioequivalent to a single 240 mg oral dose of DMF, as indicated by the geometric least-squares mean ratios for Cmax, AUC0–t, and AUC0–inf falling within the standard bioequivalence range of 80-125%.[4][6]
Experimental Protocols
The pharmacokinetic data presented above were derived from a single-dose, open-label, randomized, two-way crossover study.[4][5][6]
Study Design:
-
Type: Single-dose, open-label, randomized, two-way crossover.[3]
-
Population: 50 healthy male and female subjects between the ages of 18 and 55.[5]
-
Treatments:
-
Administration: Each dose was administered with 240 mL of water after an overnight fast.[3][5]
-
Washout Period: A washout period was observed between the two treatment periods.[4][6]
Pharmacokinetic Sampling:
-
Blood samples were collected in tubes containing NaF/K-oxalate/1.0% phosphoric acid to determine plasma concentrations of MMF.[4]
-
Samples were obtained prior to dosing and at predefined time points up to 24 hours post-dose.[4][5][6]
Bioanalytical Method:
-
Plasma concentrations of MMF were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4][10]
-
The assay was validated for linearity, precision, and accuracy.[10][11]
Metabolic Pathway and Mechanism of Action
Upon oral administration, DMF is rapidly converted to MMF by esterases in the gastrointestinal tract, blood, and other tissues.[1][9] MMF is the active metabolite responsible for the therapeutic effects.[4][6] The primary mechanism of action for both DMF and MMF is believed to be the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[4][8][12] This pathway plays a crucial role in the cellular response to oxidative stress and inflammation.[4][12]
Caption: Metabolic conversion of DMF to MMF and subsequent Nrf2 pathway activation.
The experimental workflow for a typical comparative pharmacokinetic study is outlined below.
Caption: Experimental workflow for a two-way crossover pharmacokinetic study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate [mdpi.com]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 6. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 11. ejbps.com [ejbps.com]
- 12. drugs.com [drugs.com]
A Head-to-Head Pharmacokinetic Comparison of Bafiertam™ and Vumerity®
A detailed analysis for researchers and drug development professionals.
This guide provides an objective comparison of the pharmacokinetic profiles of Bafiertam™ (monomethyl fumarate) and Vumerity® (diroximel fumarate), two oral medications approved for the treatment of relapsing forms of multiple sclerosis. Both drugs deliver the same active metabolite, monomethyl fumarate (B1241708) (MMF), which is responsible for their therapeutic effects. However, their distinct prodrug strategies result in different pharmacokinetic characteristics. This comparison is based on a head-to-head clinical study and supplemented with information from prescribing documents.
Executive Summary
A direct comparison of Bafiertam™ and Vumerity® reveals differences in their pharmacokinetic profiles, primarily in the rate and extent of MMF absorption. Bafiertam™, which contains MMF, leads to a higher peak plasma concentration (Cmax) and slightly greater overall exposure (AUC) of the active metabolite compared to Vumerity®, a prodrug of MMF.[1] These differences, however, were not found to be statistically or clinically significant.[1] Both medications were generally well-tolerated, with flushing being the most commonly reported adverse event.[1]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of monomethyl fumarate (MMF) following single oral doses of Bafiertam™ and Vumerity® in healthy subjects under fasting conditions, as reported in a head-to-head study.[1]
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) after Single Dose Administration of Bafiertam™ and Vumerity® [1]
| Pharmacokinetic Parameter | Bafiertam™ (2 x 95 mg capsules) | Vumerity® (2 x 231 mg capsules) |
| Cmax (ng/mL) | 1969 | 1121 |
| AUC0-t (hng/mL) | 3503 | 3123 |
| AUC0-inf (hng/mL) | 3531 | 3227 |
| Tmax (h) | 4.0 | 3.0 |
Data sourced from Rousseau et al., 2023.[1]
Table 2: Geometric Least-Squares Mean (GLSM) Ratios of MMF Pharmacokinetic Parameters (Bafiertam™ vs. Vumerity®) [1]
| Parameter | GLSM Ratio (%) | 90% Confidence Interval (%) |
| Cmax | 181.8 | 158.2 - 208.8 |
| AUC0-t | 116.8 | 107.9 - 126.5 |
| AUC0-inf | 113.8 | 105.3 - 123.0 |
Data sourced from Rousseau et al., 2023.[1]
Experimental Protocols
Head-to-Head Pharmacokinetic Study Methodology
The pivotal head-to-head comparison was a single-dose, open-label, randomized, two-way crossover study in healthy male and female subjects.[1] Participants received a single dose of either two 95 mg Bafiertam™ capsules or two 231 mg Vumerity® capsules under fasting conditions.[1] A washout period separated the two treatment periods. Blood samples were collected at predefined time points over 24 hours post-dose to determine the plasma concentrations of MMF.[1]
Bioanalytical Method for MMF Quantification
The concentration of monomethyl fumarate in human plasma is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4] This highly sensitive and specific technique allows for the accurate quantification of MMF. The general steps of the bioanalytical method are as follows:
-
Sample Preparation: MMF and an internal standard (often a deuterated version of MMF) are extracted from the plasma matrix.[2][3] Common extraction techniques include solid-phase extraction (SPE) or protein precipitation.[2][3][4]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate MMF from other plasma components.[2][3] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous solution (e.g., 0.1% formic acid).[3][5]
-
Mass Spectrometric Detection: The separated MMF is then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify MMF and its internal standard.[2]
Mechanism of Action and Signaling Pathway
The therapeutic effect of both Bafiertam™ and Vumerity® is attributed to their active metabolite, monomethyl fumarate. MMF has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[6][7] The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.[8][9]
Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] MMF is thought to interact with Keap1, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[8][11]
References
- 1. Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ejbps.com [ejbps.com]
- 6. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fepblue.org [fepblue.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Is Monomethyl fumarate or Dimethyl fumarate the primary active molecule?
An in-depth comparison of Dimethyl Fumarate (B1241708) (DMF) and its primary metabolite, Monomethyl Fumarate (MMF), reveals a nuanced picture regarding the principal active molecule. While pharmacokinetic evidence strongly points to MMF as the primary actor in the body, in vitro studies demonstrate that DMF possesses significant, and in some cases more potent, biological activity. This guide provides a comprehensive analysis of their comparative pharmacology, supported by experimental data, to elucidate the distinct and overlapping roles of these two molecules.
Pharmacokinetic Profile: The Prodrug and its Active Metabolite
Upon oral administration, Dimethyl Fumarate is rapidly and extensively hydrolyzed by esterases present in the gastrointestinal tract, blood, and various tissues.[1][2] This pre-systemic conversion to Monomethyl Fumarate is so efficient that intact DMF is not quantifiable in plasma.[3] MMF is considered the sole active metabolite responsible for the therapeutic efficacy of DMF in vivo.[4][5][6]
This established pharmacokinetic profile has led to the development and approval of MMF as a standalone therapeutic. A formulation of MMF (Bafiertam™) was approved based on studies demonstrating its bioequivalence to a DMF formulation (Tecfidera®) in producing similar plasma concentrations of MMF.[7][8][9]
The metabolic conversion of DMF to MMF is a critical first step in its mechanism of action.
Comparative In Vitro Activity: Unraveling Distinct Molecular Actions
Despite the in vivo evidence favoring MMF, in vitro studies that directly compare the two molecules reveal that DMF is often the more potent agent. This suggests that if DMF were to reach target cells, it would elicit strong biological responses.
Activation of the Nrf2 Antioxidant Pathway
Both DMF and MMF can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key mechanism for cellular protection against oxidative stress.[8] However, in vitro assays consistently show that DMF is a more potent activator of this pathway.[10][11][12]
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Reference |
| Nrf2 Nuclear Translocation | More robust induction | Lower magnitude of induction | [11] |
| Nrf2 Target Gene Expression (NQO1, HMOX1, GCLC, SRXN1) | Greater induction at higher concentrations | Less induction at higher concentrations | [11] |
| KEAP1 Cysteine Modification | Robust modification of multiple cysteine residues | Significantly less or undetectable modification | [1][10] |
Experimental Protocol: Nrf2 Activation Assay
-
Cell Line: Human astrocytes.
-
Treatment: Cells were treated with varying concentrations of DMF or MMF for 24 hours.
-
Endpoint Measurement:
-
Nrf2 Nuclear Translocation: Nuclear and cytoplasmic fractions were separated and analyzed by Western blot for Nrf2 protein levels.
-
Gene Expression: RNA was extracted, and the expression of Nrf2 target genes (e.g., NQO1, HMOX1) was quantified using RT-qPCR.
-
-
Data Analysis: Gene expression was normalized to a housekeeping gene and expressed as fold change relative to vehicle-treated control cells.[11]
Inhibition of the NF-κB Pathway
The anti-inflammatory effects of fumarates are partly attributed to the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In vitro studies have demonstrated that DMF is a potent inhibitor of NF-κB, while MMF shows little to no effect at equivalent doses.[13][14]
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Reference |
| NF-κB-driven Cytokine Production | Significant inhibition | No effect | [13][14] |
| p65 Nuclear Translocation | Inhibited | No effect | [6][13] |
Experimental Protocol: NF-κB Inhibition Assay
-
Cell Line: Murine splenocytes or human microglia.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Treatment: Cells were co-treated with LPS and varying concentrations of DMF or MMF.
-
Endpoint Measurement:
-
Cytokine Production: Supernatants were collected after 24 hours, and cytokine levels (e.g., TNF-α, IL-6) were measured by ELISA or multiplex immunoassay.
-
p65 Translocation: Nuclear and cytoplasmic extracts were analyzed by Western blot for the p65 subunit of NF-κB. Alternatively, immunofluorescence staining for p65 was performed.[6][13][14]
-
-
Data Analysis: Cytokine levels and nuclear p65 were quantified and compared to stimulated cells treated with vehicle control.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Both DMF and MMF have been shown to inhibit the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by covalently modifying its active site cysteine.[15][16] This action is proposed to contribute to their immunomodulatory effects. While both are active, DMF can induce both dimethyl and monomethyl succination of GAPDH, whereas MMF only leads to monomethyl succination.[15] In some cellular assays, MMF has been shown to have a lower potency in inhibiting glycolysis compared to DMF.[15]
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Reference |
| GAPDH Succination | Dimethyl and monomethyl succination of active site cysteine | Monomethyl succination of active site cysteine | [15] |
| Inhibition of Aerobic Glycolysis | Potent inhibition | Similar effect but with lower potency | [15] |
Experimental Protocol: GAPDH Inhibition Assay
-
System: Recombinant human GAPDH or cell lysates.
-
Treatment: Incubation with DMF or MMF.
-
Endpoint Measurement:
-
Enzyme Activity: GAPDH enzymatic activity was measured spectrophotometrically.
-
Succination: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify covalent modifications on GAPDH.[15]
-
-
Data Analysis: Enzyme activity was calculated and compared to untreated controls. Mass spectrometry data was analyzed to identify specific cysteine modifications.
Receptor-Mediated Effects: The Role of HCAR2
Monomethyl fumarate is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor.[3][4] Activation of HCAR2 by MMF is linked to some of the therapeutic effects and also to side effects like flushing.[4] In contrast, DMF itself has been shown to be inactive in activating HCAR2.[17] This highlights a clear distinction in their mechanisms of action, with MMF being the key ligand for this receptor.
Conclusion: A Tale of Two Molecules
The question of whether Dimethyl Fumarate or Monomethyl Fumarate is the primary active molecule is best answered by considering the physiological context.
-
In Vivo Primacy of Monomethyl Fumarate: Due to its rapid and extensive conversion in the body, Monomethyl Fumarate is unequivocally the primary active molecule in the systemic circulation and is responsible for the therapeutic effects observed in patients treated with Dimethyl Fumarate.[4][5][6] The pharmacological activity of orally administered DMF is mediated through MMF.
-
In Vitro Potency of Dimethyl Fumarate: In controlled cellular environments, Dimethyl Fumarate often demonstrates greater potency than MMF in modulating key pathways like Nrf2 and NF-κB.[10][11][13][14] This suggests that DMF has distinct and potent intrinsic biological activities. The discrepancy between in vitro and in vivo findings underscores the critical role of pharmacokinetics in determining the ultimate therapeutic agent.
For researchers and drug development professionals, it is crucial to recognize this distinction. While in vivo studies on DMF reflect the actions of MMF, in vitro experiments using DMF may reveal mechanisms that are not fully recapitulated by its metabolite, offering insights into the broader pharmacology of fumaric acid esters. The development of MMF as a therapeutic agent in its own right is a testament to its central role as the primary active entity following DMF administration.[7]
References
- 1. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 4. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monomethyl fumarate has better gastrointestinal tolerability profile compared with dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Bioavailability of BAFIERTAM™ (Monomethyl Fumarate) and Tecfidera® (Dimethyl Fumarate) in Healthy Subjects [ctv.veeva.com]
- 10. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 12. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 13. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Study of Monomethyl Fumarate-Bound Human GAPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Incurred Sample Reanalysis for MMF Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods used for pharmacokinetic (PK) assays of Mycophenolic Acid (MPA) and its primary metabolite, Mycophenolic Acid Glucuronide (MPAG), following the administration of Mycophenolate Mofetil (MMF). It delves into the critical process of Incurred Sample Reanalysis (ISR) to ensure the reliability and reproducibility of PK data in clinical and non-clinical studies. This document offers detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and validation.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis (ISR) is a fundamental component of bioanalytical method validation, designed to assess the reproducibility of an analytical method using samples from dosed subjects.[1] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples have been through the entire absorption, distribution, metabolism, and excretion (ADME) process in vivo.[1] This exposes the analyte and its metabolites to the physiological and metabolic environment of the subject, potentially introducing variability not captured by QC samples. Factors such as protein binding, back-conversion of metabolites, and the presence of unknown interfering substances can affect the accuracy and precision of the bioanalytical method.[1] Therefore, ISR is a crucial step to confirm that the validated method is robust and reliable for the analysis of study samples.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR.[2] These guidelines typically recommend reanalyzing a subset of study samples (e.g., up to 10%) in a separate analytical run and comparing the results to the original values.[1] The acceptance criteria for ISR are stringent, requiring that at least two-thirds (67%) of the reanalyzed samples have results within ±20% of the mean of the original and repeat values for small molecules like MPA.[2]
Comparison of Bioanalytical Methods for MPA and MPAG
The accurate quantification of MPA and its metabolites is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies due to the narrow therapeutic window and high inter-individual variability of the drug. The three most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays.
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay |
| Specificity | High | Moderate to High | Low to Moderate |
| Sensitivity (LLOQ) | 0.002 - 0.25 µg/mL for MPA | 0.1 - 0.5 µg/mL for MPA | Method dependent, generally higher than chromatographic methods |
| Linearity Range | Wide (e.g., 0.08 - 20 µg/mL for MPA) | Moderate (e.g., 0.1 - 40 µg/mL for MPA) | Narrower |
| Precision (%CV) | < 10% | < 15% | Variable, can be higher |
| Accuracy (%Bias) | < 15% | < 15% | Can exhibit significant positive bias (up to 33.5%) due to cross-reactivity with metabolites |
| Run Time | 2 - 6 minutes | 10 - 20 minutes | Rapid |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Protein precipitation or solid-phase extraction | Minimal, often automated |
| Cost | High | Moderate | Low |
| Throughput | High | Moderate | High |
Key Findings:
-
LC-MS/MS is considered the gold standard for MPA and MPAG quantification due to its high sensitivity, specificity, and accuracy.[3][4] It can distinguish MPA from its metabolites, which is crucial as some metabolites can cross-react in immunoassays, leading to an overestimation of the active drug concentration.[4]
-
HPLC-UV offers a cost-effective alternative to LC-MS/MS with good precision and accuracy.[5][6] However, it may have a higher limit of quantification and longer run times compared to LC-MS/MS.[6]
-
Immunoassays are fast and easy to perform, making them suitable for high-throughput screening. However, they are prone to a significant positive bias due to cross-reactivity with MPA metabolites, particularly MPAG.[4][7] This can lead to an overestimation of MPA concentrations, potentially resulting in inappropriate dose adjustments.
Experimental Protocols
LC-MS/MS Method for MPA and MPAG Quantification
This protocol outlines a typical LC-MS/MS method for the simultaneous determination of MPA and MPAG in human plasma.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., MPA-d3).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
b. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MPA: e.g., m/z 321.1 -> 191.1
-
MPAG: e.g., m/z 497.2 -> 321.1
-
Internal Standard (MPA-d3): e.g., m/z 324.1 -> 194.1
-
HPLC-UV Method for MPA and MPAG Quantification
This protocol describes a standard HPLC-UV method for the analysis of MPA and MPAG in plasma.
a. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid and the internal standard.
-
Load the mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
b. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 25 mM phosphate (B84403) buffer (pH 3.0) (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm and 254 nm
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
Caption: Logical flow of ISR acceptance criteria evaluation.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of mycophenolic acid and its glucuronide by HPLC/UV - Clinical Laboratory int. [clinlabint.com]
- 6. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of mycophenolic acid: comparison of HPLC and immunoassay reveals new MPA metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MMF-d3 and MMF-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mycophenolic Acid (MPA), the active metabolite of the immunosuppressant drug Mycophenolate Mofetil (MMF), is crucial in clinical and research settings. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative overview of two such standards, Mycophenolic acid-d3 (MMF-d3) and a hypothetical Mycophenolic acid-d5 (MMF-d5), to aid in the selection of the most appropriate internal standard for your bioanalytical needs.
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed in the body to its active form, MPA. MPA is a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. This inhibition selectively targets the proliferation of B and T lymphocytes, which are heavily reliant on this pathway, thereby exerting an immunosuppressive effect.
Mechanism of Action of Mycophenolate Mofetil
The immunosuppressive effect of Mycophenolate Mofetil stems from the inhibition of the de novo pathway of purine (B94841) synthesis by its active metabolite, Mycophenolic Acid. This pathway is critical for the proliferation of lymphocytes.
A Comparative Guide to the Validation of Mycophenolate Mofetil (MMF) Quantification: Linearity, Precision, and Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and performance criteria for the validation of Mycophenolate Mofetil (MMF) quantification assays. Ensuring the reliability of analytical methods is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies, which are critical for optimizing immunosuppressive therapy and improving patient outcomes.[1][2][3] This document outlines the regulatory standards for linearity, precision, and accuracy, and presents a typical experimental protocol for MMF quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.
Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies have collaborated under the International Council for Harmonisation (ICH) to produce the M10 guideline on bioanalytical method validation, which provides a unified standard.[4][5][6][7][8] The core objective is to demonstrate that a particular analytical method is reliable and reproducible for its intended use.[6][9]
The key parameters discussed in this guide are:
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[10][11][12] A linear relationship is typically evaluated using a calibration curve constructed with a minimum of five to six non-zero standards.[10][11]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-run (repeatability) and inter-run (intermediate precision) levels.[12][13]
-
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.[13] Accuracy is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples) and is reported as the percentage of the nominal value.[9][13]
Data Presentation: Performance and Acceptance Criteria
The following tables summarize the generally accepted criteria for linearity, precision, and accuracy in bioanalytical method validation, as well as typical performance data for LC-MS/MS-based MMF assays.
Table 1: Summary of Acceptance Criteria for Bioanalytical Method Validation (Based on ICH M10 Guidelines)
| Parameter | Level | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 is generally expected.[11] At least 75% of calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[4] |
| Precision | LLOQ | Within-run and between-run precision (CV) should not exceed 20%.[4][9][13] |
| Low, Medium, High QC | Within-run and between-run precision (CV) should not exceed 15%.[4][9][13] | |
| Accuracy | LLOQ | The mean concentration should be within ±20% of the nominal value.[4][9][13] |
| Low, Medium, High QC | The mean concentration should be within ±15% of the nominal value.[4][9][13] |
Table 2: Representative Performance of a Validated LC-MS/MS Method for MMF Quantification
The following data are representative and synthesized from typical LC-MS/MS method validation results. Actual performance may vary between laboratories and specific protocols.
| Parameter | Specification | Typical Performance |
| Linearity | ||
| Calibration Range | 1.25 - 500 ng/mL[14] | |
| Correlation Coefficient (r²) | > 0.999[14] | |
| Precision (CV%) | ||
| Intra-assay (n=5) | 0.9 - 1.0%[14] | |
| Inter-assay (n=5) | 0.8 - 3.0%[14] | |
| Accuracy (% Bias) | ||
| Intra-assay (n=5) | Within ±5% | |
| Inter-assay (n=5) | Within ±6% |
Experimental Protocols & Visualizations
Generalized Experimental Protocol for MMF Quantification by LC-MS/MS
This protocol describes a typical workflow for the quantification of mycophenolic acid (MPA), the active metabolite of MMF, in human plasma.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma sample, standard, or quality control, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled MPA).
- Vortex mix for 10 seconds.
- Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
- Vortex mix vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
- Column: C18 reverse-phase column (e.g., Xterra C18, 2.1 x 100 mm).[14]
- Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous component (e.g., 0.4% formic acid in water) and an organic component (e.g., acetonitrile).[14]
- Flow Rate: 0.200 mL/min.[14]
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).[14]
- MRM Transitions (Example):
- MPA: Precursor ion → Product ion (e.g., m/z 321.1 → 191.1)
- IS (MPA-d3): Precursor ion → Product ion (e.g., m/z 324.1 → 194.1)
- Instrument Parameters: Optimize parameters such as ion spray voltage, source temperature, and collision energy for maximum signal intensity.
Visualizations
The following diagrams illustrate the validation workflow and the relationship between key validation parameters.
Caption: Bioanalytical method validation workflow, from development to final report.
Caption: Core parameters for validating a quantitative bioanalytical method.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. RePub, Erasmus University Repository: Therapeutic drug monitoring of mycophenolate mofetil in transplantation [repub.eur.nl]
- 3. The compelling case for therapeutic drug monitoring of mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. wjarr.com [wjarr.com]
- 13. anivet.au.dk [anivet.au.dk]
- 14. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Dimethyl Fumarate and Its Metabolite, Monomethyl Fumarate
An objective guide for researchers, scientists, and drug development professionals detailing the distinct cellular effects of Dimethyl fumarate (B1241708) (DMF) and its primary active metabolite, Monomethyl fumarate (MMF). This document provides a comprehensive comparison of their in vitro performance, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Dimethyl fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly and extensively metabolized by esterases in the gastrointestinal tract, blood, and various tissues into its active metabolite, Monomethyl fumarate (MMF).[1] While MMF is considered the primary pharmacologically active moiety in vivo, in vitro studies reveal distinct and sometimes overlapping effects of both DMF and MMF, highlighting differences in their cell permeability, potency, and mechanisms of action. This guide aims to dissect these differences to aid in the design and interpretation of preclinical research.
Core Cellular Effects: A Head-to-Head Comparison
The in vitro actions of DMF and MMF are most prominently distinguished by their effects on the Nrf2 antioxidant response pathway and cellular glutathione (B108866) (GSH) levels. DMF, being more lipophilic, readily crosses cell membranes and acts as a potent pro-electrophilic drug.[1] In contrast, the increased polarity of MMF reduces its membrane permeability.[1]
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Both DMF and MMF can activate this pathway, but through mechanisms that differ in potency. In vitro, DMF is consistently shown to be a more potent activator of Nrf2 signaling than MMF.[2][3] This is largely attributed to DMF's ability to directly interact with Keap1, a negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant genes.[4][5] While MMF also activates Nrf2, its effect is markedly less pronounced in cell culture systems.[3][5]
Glutathione (GSH) Depletion
A key differentiator between DMF and MMF in vitro is their impact on intracellular GSH, the most abundant cellular antioxidant. DMF is a potent electrophile that rapidly reacts with and depletes cellular GSH in a concentration-dependent manner.[6][7] This initial depletion is often followed by a recovery and subsequent increase in GSH levels, likely as a result of Nrf2-mediated synthesis of GSH biosynthetic enzymes.[6][7] In stark contrast, MMF does not cause this acute GSH depletion and has been observed to increase GSH levels, presumably through its weaker activation of the Nrf2 pathway without the initial rapid consumption.[4][6]
Immunomodulatory Effects
The differential effects of DMF and MMF extend to their modulation of immune cells. Several in vitro studies have demonstrated that DMF, but not MMF, can inhibit the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-10 in monocytes stimulated with lipopolysaccharide (LPS).[8] However, it is important to note that these effects of DMF were often observed at concentrations that also induced cytotoxicity in monocytes.[9][10] Other studies suggest that MMF can exert effects on lymphocytes and myeloid cells.[11][12] For instance, MMF has been shown to stimulate polarization and elastase release in granulocytes.[13]
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in vitro between DMF and MMF.
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Cell Type(s) | Reference(s) |
| Nrf2 Activation | Potent activator | Weak activator | Neurons, Microglia, MEFs | [2][3][4][8] |
| GSH Levels (Acute) | Concentration-dependent depletion | No acute reduction | Human Astrocytes | [6][7] |
| GSH Levels (24h) | Recovery and increase above baseline | Increase above baseline | Human Astrocytes | [6][7] |
| LPS-induced TNF Production | Significant inhibition | No significant effect | Human Monocytes | [8][9][10] |
| LPS-induced IL-6 Production | Significant inhibition | No significant effect | Human Monocytes | [8] |
| Cell Viability | Cytotoxic at higher concentrations | Less cytotoxic | Human Monocytes, Neurons | [4][9][10] |
Detailed Experimental Protocols
Nrf2 Activation Assay (Reporter Assay)
-
Cell Line: AREc32 (MCF7-derived cells stably transfected with an Nrf2-responsive reporter) or similar.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of DMF or MMF (e.g., 1-100 µM) for 24 hours.
-
Assay: Luciferase activity is measured using a commercial luciferase assay system. The fold induction of luciferase activity relative to vehicle-treated control cells is calculated.
-
Reference: Based on methodologies described in studies comparing Nrf2 activation.[14]
Cellular Glutathione (GSH) Measurement
-
Cell Line: Primary human astrocytes or other relevant cell types.
-
Treatment: Cells are treated with DMF or MMF (e.g., 1-10 µg/mL) for various time points (e.g., 0, 0.5, 1, 6, 12, 24 hours).
-
Assay: Total cellular GSH is measured using a luminescent-based GSH assay (e.g., GSH-Glo™). Luminescence is measured with a plate reader, and data are expressed as relative luminescence units (RLU).
-
Reference: As described in studies by Scannevin et al. and others.[6][15]
Cytokine Production in Monocytes
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are purified using CD14-coated immunomagnetic beads.
-
Treatment: Monocytes are pre-treated with DMF or MMF (e.g., 1-50 µM) for 1 hour before stimulation with LPS (100 ng/mL) for 6 to 24 hours.
-
Assay: Supernatants are collected, and cytokine concentrations (e.g., TNF, IL-6) are measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reference: Based on protocols from studies investigating immunomodulatory effects.[8][10]
Conclusion
In vitro studies reveal significant pharmacological distinctions between DMF and its metabolite MMF. DMF is a potent, cell-permeable electrophile that strongly activates the Nrf2 pathway and causes acute, transient depletion of cellular GSH.[2][4][6][7] MMF, being less cell-permeable, is a weaker activator of Nrf2 and does not induce acute GSH depletion.[4][6] These differences are critical for interpreting in vitro data and for designing experiments to probe the specific mechanisms of action of these compounds. While MMF is the dominant species in systemic circulation, the potent and distinct in vitro activities of DMF suggest that any residual, unhydrolyzed DMF reaching target tissues could exert unique biological effects.[1][16] Researchers should carefully consider these differences when selecting the appropriate compound for their in vitro models.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 7. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of monomethylfumarate on human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues | Semantic Scholar [semanticscholar.org]
Establishing Bioequivalence of Generic Dimethyl Fumarate: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of methodologies and data crucial for establishing the bioequivalence of generic Dimethyl Fumarate (B1241708) (DMF) products. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of key biological pathways and experimental workflows.
Dimethyl Fumarate is a prodrug that is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, Monomethyl Fumarate (MMF).[1][2] Consequently, plasma concentrations of DMF are not quantifiable after oral administration.[2][3][4] Therefore, bioequivalence studies for generic DMF products are based on the pharmacokinetic parameters of MMF.[3][4]
Pharmacokinetic Bioequivalence Studies
The cornerstone of establishing bioequivalence for generic DMF products lies in demonstrating comparable bioavailability of MMF to the reference listed drug. This is typically achieved through randomized, two-way crossover, single-dose studies in healthy subjects under both fasting and fed conditions.[3][5] The key pharmacokinetic (PK) parameters evaluated are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).[6][7]
Table 1: Key Pharmacokinetic Parameters for Monomethyl Fumarate (MMF) from a Bioequivalence Study
| Parameter | Test Product (Generic DMF) | Reference Product (Tecfidera®) | Geometric Least-Squares Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1.85 | 1.76 | 104.84% (95.54% - 115.05%)[2][7] |
| AUC0-t (ng·hr/mL) | 8.15 | 8.42 | 96.80% (92.18% - 101.64%)[2][7] |
| AUC0-inf (ng·hr/mL) | 8.21 | 8.52 | 96.35% (91.81% - 101.12%)[2][7] |
| Tmax (hr) | 2.5 | 2.5 | N/A |
| t1/2 (hr) | ~1.0 | ~1.0 | N/A |
Acceptance Criteria for Bioequivalence: The 90% confidence intervals (CI) for the geometric least-squares mean ratios of Cmax, AUC0-t, and AUC0-inf for MMF must fall within the range of 80.00% to 125.00%.[6][7]
Experimental Protocols
A standard protocol for an in-vivo bioequivalence study of a 240 mg DMF delayed-release capsule is outlined below.
-
Study Design: A randomized, single-dose, two-treatment, two-period, two-sequence, crossover study in healthy adult male and non-pregnant female subjects.[3][6][8]
-
Study Population: A sufficient number of healthy volunteers (typically 80-128) are enrolled to ensure statistical power.[6]
-
Treatments:
-
Test Product: Generic Dimethyl Fumarate 240 mg delayed-release capsule.
-
Reference Product: Tecfidera® 240 mg gastro-resistant hard capsule.[6]
-
-
Study Conduct:
-
Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference product with water.[8]
-
Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie meal 30 minutes before drug administration.[1]
-
A washout period of at least 7 days separates the two treatment periods.[8][9]
-
-
Blood Sampling: Blood samples are collected in tubes containing a stabilizer (e.g., sodium fluoride) to prevent ex-vivo conversion of any residual DMF to MMF.[2] Samples are typically collected pre-dose and at various time points up to 24 hours post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, 11, 12, and 24 hours).[2][7]
-
Bioanalytical Method: Plasma concentrations of MMF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12] Monomethyl fumarate-d3 is often used as an internal standard.[10]
In-vitro dissolution testing is a critical component for ensuring product quality and is also used to support biowaivers for lower dosage strengths.
-
Apparatus: USP Type II (Paddle) apparatus.[13]
-
Dissolution Media:
-
Acid Stage: 500 mL of 0.1 N HCl for 2 hours to simulate gastric fluid.[13]
-
Buffer Stage: The medium is then replaced with 500 mL of pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid, and the test is continued.[13][14]
-
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Samples are collected at various time points to establish the dissolution profile.
Table 2: Comparative In-Vitro Dissolution Profile
| Time (minutes) | Test Product (% Dissolved) | Reference Product (% Dissolved) |
| Acid Stage (0.1 N HCl) | ||
| 120 | < 10% | < 10% |
| Buffer Stage (pH 6.8) | ||
| 135 | 45% | 42% |
| 150 | 85% | 81% |
| 180 | 98% | 95% |
Visualizing the Process and Mechanism
To better understand the experimental flow and the biological mechanism of action of Dimethyl Fumarate, the following diagrams are provided.
The therapeutic effects of Dimethyl Fumarate are attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. docetp.mpa.se [docetp.mpa.se]
- 5. ema.europa.eu [ema.europa.eu]
- 6. synthonbago.com.ar [synthonbago.com.ar]
- 7. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ejbps.com [ejbps.com]
- 13. ijpronline.com [ijpronline.com]
- 14. AU2022285951A1 - Delayed release compositions of dimethyl fumarate - Google Patents [patents.google.com]
- 15. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monomethyl Fumarate-d3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Monomethyl fumarate-d3, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, a deuterated analog of Monomethyl fumarate, is utilized in research, particularly as a tracer for quantitative analysis in drug development.[1] While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the non-deuterated form, Monomethyl fumarate, is associated with several hazard warnings, including being harmful in contact with skin, causing skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, a cautious approach to its handling and disposal is recommended.
Key Disposal and Safety Information
A summary of the essential safety and disposal information for this compound is presented in the table below. This information is compiled from available Safety Data Sheets.
| Parameter | Information | Source |
| Product Identification | This compound | MedChemExpress SDS[3] |
| CAS Number | 1616345-41-5 | MedChemExpress SDS[3] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | MedChemExpress SDS[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress SDS[3] |
| Disposal Method | Dispose of substance in accordance with prevailing country, federal, state, and local regulations. | MedChemExpress SDS[3] |
| Spill Response | Use full PPE, avoid breathing vapors/dust, ensure adequate ventilation, prevent leakage into drains, absorb with liquid-binding material, decontaminate surfaces with alcohol. | MedChemExpress SDS[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific chemical hygiene and waste disposal plans.
Logical Flow for Disposal Decision Making
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Detailed Disposal Procedures
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's Environmental Health & Safety (EH&S) guidelines and chemical hygiene plan. These documents will provide specific instructions for chemical waste disposal that are compliant with local and national regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[3] This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be placed in a designated, sealed, and clearly labeled solid chemical waste container. Do not mix with other incompatible waste streams.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid chemical waste container. Avoid disposing of this material down the drain.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and absorbent pads, should be considered contaminated and disposed of in the designated solid chemical waste container.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
Any relevant hazard information (it is prudent to include the warnings associated with the non-deuterated form as a precaution)
-
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] Follow your institution's guidelines for the temporary storage of chemical waste.
-
Final Disposal: Arrange for the collection of the chemical waste by your institution's EH&S department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.[3]
Emergency Spill Procedures
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and from entering drains or water courses.[3]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the absorbed material into a designated waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, such as alcohol, followed by soap and water.[3] Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department, following their established reporting procedures.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
Essential Safety and Logistics for Handling Monomethyl Fumarate-d3
This guide provides crucial safety and logistical information for the handling and disposal of Monomethyl fumarate-d3 in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational conduct and proper waste management.
This compound is a deuterated form of Monomethyl fumarate (B1241708), an active metabolite of Dimethyl fumarate used in pharmaceutical applications.[1] While the safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[2]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experimental protocol involving this compound. The following table outlines the minimum recommended PPE for handling this compound.[2]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.[3] |
| Eye and Face Protection | Safety goggles with side-shields | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Impervious clothing (Laboratory coat) | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood.[2][4] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended when handling the solid to prevent inhalation of dust. Ensure safety shower and eye wash stations are readily accessible.[2] |
| Handling | Avoid contact with eyes, skin, and clothing. Avoid formation of dust and aerosols.[2] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated place. For long-term storage as a powder, -20°C is recommended.[2] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and effectively decontaminate the area.
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate spill area. |
| 2. Ventilate | Ensure adequate ventilation. |
| 3. Don PPE | Wear the appropriate personal protective equipment as outlined above.[2] |
| 4. Contain and Absorb | For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb with an inert material (e.g., sand, diatomite).[2] |
| 5. Decontaminate | Decontaminate the spill area and equipment by scrubbing with alcohol.[2] |
| 6. Dispose | Collect all contaminated materials in a sealed container for proper disposal according to regulations.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and contaminated items (e.g., gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect excess solutions in a compatible, leak-proof container with a secure screw-top cap. The container should be clearly labeled as hazardous waste and include the chemical name. |
| Regulatory Compliance | Dispose of all waste in accordance with prevailing country, federal, state, and local regulations.[2] |
Below is a logical workflow for the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
